Hydroxy Pioglitazone (M-II)-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)/i3D,4D,6D,7D |
InChI Key |
RMTFRGFLVHAYCI-ZDPIWEEJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC(C3=NC=C(C=C3)CC)O)[2H] |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Hydroxy Pioglitazone (M-II)-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxy Pioglitazone (B448) (M-II)-d4, a deuterated active metabolite of the anti-diabetic drug Pioglitazone. This document details the metabolic pathway of Pioglitazone, a plausible synthetic route for the deuterated M-II metabolite, and the analytical methods for its characterization, including quantitative data presented in structured tables and detailed experimental protocols.
Introduction to Pioglitazone and its Metabolism
Pioglitazone is an oral antidiabetic agent from the thiazolidinedione class of drugs used in the treatment of type 2 diabetes mellitus.[1][2] It functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is primarily found in adipose tissue, pancreatic beta-cells, macrophages, and vascular endothelium.[1] Activation of PPARγ modulates the transcription of insulin-sensitive genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity and reduced blood glucose levels.[2][3]
Pioglitazone undergoes extensive metabolism in the liver, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes, particularly CYP2C8 and to a lesser extent, CYP3A4.[1][4] This metabolic process results in the formation of several active metabolites, including Hydroxy Pioglitazone (M-II), Hydroxy Pioglitazone (M-IV), and Keto Pioglitazone (M-III).[1] These metabolites contribute to the overall pharmacological effect of the drug.[1] The deuterated form, Hydroxy Pioglitazone (M-II)-d4, serves as a valuable internal standard for pharmacokinetic and metabolic studies, allowing for more accurate quantification in biological matrices.[5]
The metabolic pathway of Pioglitazone leading to the formation of its major active metabolites is illustrated in the diagram below.
Figure 1: Metabolic conversion of Pioglitazone to its active metabolites.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a deuterated key intermediate, followed by a series of reactions to construct the final molecule. A plausible synthetic pathway is outlined below.
Figure 2: Proposed synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(5-Ethylpyridin-2-yl)ethanol-d4
A plausible method for the deuteration of the ethoxy linker involves a base-catalyzed hydrogen-deuterium exchange on a suitable precursor. Commercially available 2-(5-ethyl-2-picoline) can be subjected to H-D exchange at the methyl group using a strong base in the presence of a deuterium (B1214612) source like D₂O, followed by conversion to the ethanol (B145695) derivative. Alternatively, a more direct approach would be the reduction of a corresponding deuterated acetyl derivative.
-
Materials: 2-(5-ethyl-2-picoline), Sodium methoxide, Methanol-d4, Deuterium oxide (D₂O), n-Butyllithium, Paraformaldehyde-d₂.
Step 2: Synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzaldehyde
-
Materials: 2-(5-Ethylpyridin-2-yl)ethanol-d4, 4-Hydroxybenzaldehyde, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure: To a solution of 2-(5-ethylpyridin-2-yl)ethanol-d4, 4-hydroxybenzaldehyde, and PPh₃ in anhydrous THF at 0 °C, DIAD is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the title compound.
Step 3: Synthesis of 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene}-2,4-thiazolidinedione
-
Materials: 4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzaldehyde, 2,4-Thiazolidinedione, Piperidine, Acetic acid, Toluene (B28343).
-
Procedure: A mixture of 4-[2-(5-ethylpyridin-2-yl)ethoxy-d4]benzaldehyde, 2,4-thiazolidinedione, piperidine, and acetic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried to give the benzylidene derivative.
Step 4: Synthesis of Pioglitazone-d4
-
Materials: 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene}-2,4-thiazolidinedione, Palladium on carbon (10% Pd/C), Hydrogen gas, Ethanol.
-
Procedure: The benzylidene derivative is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield Pioglitazone-d4.
Step 5: Synthesis of this compound
-
Materials: Pioglitazone-d4, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure: To a solution of Pioglitazone-d4 in DCM at 0 °C, a solution of m-CPBA in DCM is added dropwise. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution), and the organic layer is washed, dried, and concentrated. The crude product is purified by preparative HPLC to isolate this compound.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to separate it from any starting materials, by-products, or other isomers.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Ammonium acetate (B1210297) buffer (pH 4.5) |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 269 nm |
| Retention Time | Dependent on exact conditions, typically 5-15 min |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the presence of the deuterium label.
| Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| ESI+ | 377.1 [M+H]⁺ | 150.1, 134.1 |
Note: The precursor ion for the d4-labeled compound is expected to be 4 mass units higher than the non-deuterated M-II metabolite (m/z 373.1). The fragmentation pattern can provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the exact location of the deuterium atoms. The absence of signals in the ¹H NMR spectrum at the positions of deuteration and the corresponding changes in the ¹³C NMR spectrum provide definitive proof of successful labeling. While specific experimental data for this compound is not publicly available, the following table provides expected chemical shifts based on the structure of Pioglitazone and its metabolites.
¹H NMR (Expected Chemical Shifts, δ ppm)
| Proton | Expected Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 8.5 | m |
| CH (thiazolidinedione) | ~4.5 | dd |
| O-CH ₂- (ethoxy) | Not Applicable (Deuterated) | - |
| CH ₂-Py (ethoxy) | Not Applicable (Deuterated) | - |
| CH ₂ (benzyl) | 3.0 - 3.4 | m |
| CH (ethyl) | ~2.8 | q |
| CH ₃ (ethyl) | ~1.2 | t |
| OH | Variable | br s |
¹³C NMR (Expected Chemical Shifts, δ ppm)
| Carbon | Expected Shift (ppm) |
| C=O (thiazolidinedione) | 170 - 175 |
| Aromatic/Pyridyl-C | 110 - 160 |
| C H (thiazolidinedione) | ~53 |
| O-C H₂- (ethoxy) | ~65 (signal may be broadened or absent) |
| C H₂-Py (ethoxy) | ~37 (signal may be broadened or absent) |
| C H₂ (benzyl) | ~38 |
| C H₂ (ethyl) | ~25 |
| C H₃ (ethyl) | ~15 |
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical transformations, provides a clear pathway for obtaining this valuable analytical standard. The detailed characterization methods, including HPLC, MS, and NMR, are essential for verifying the identity, purity, and isotopic labeling of the final product. The availability of well-characterized deuterated metabolites like this compound is crucial for advancing research in drug metabolism, pharmacokinetics, and bioanalytical method development. The data and protocols presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. Deuterated ethanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone - Google Patents [patents.google.com]
Unveiling the Chemical Landscape of Hydroxy Pioglitazone (M-II)-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy Pioglitazone (B448) (M-II)-d4 is a deuterated analog of Hydroxy Pioglitazone (M-II), a significant active metabolite of the oral antihyperglycemic agent, Pioglitazone. As a member of the thiazolidinedione class, Pioglitazone and its metabolites play a crucial role in the management of type 2 diabetes mellitus by enhancing insulin (B600854) sensitivity. The strategic incorporation of deuterium (B1214612) in the M-II metabolite provides a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic analysis, and use as an internal standard in analytical assays. This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological context of Hydroxy Pioglitazone (M-II)-d4.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are essential for its handling, formulation, and analysis. While specific experimental data for the deuterated analog is limited, properties can be inferred from its non-deuterated counterpart and the parent drug, Pioglitazone.
| Property | This compound | Hydroxy Pioglitazone (M-II) | Pioglitazone |
| Chemical Name | 5-({4-[2-(5-ethylpyridin-2-yl)(D4)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | 5-[[4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-2,4-thiazolidinedione[1] | (RS)-5-(4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl)thiazolidine-2,4-dione |
| Molecular Formula | C₁₉H₁₆D₄N₂O₄S[2] | C₁₉H₂₀N₂O₄S[1] | C₁₉H₂₀N₂O₃S |
| Molecular Weight | 376.47 g/mol [2] | 372.44 g/mol [1] | 356.44 g·mol⁻¹ |
| CAS Number | Not Available | 101931-00-4[1] | 111025-46-8 |
| Melting Point | Data not available | 125-140 °C (sublimation)[1] | 183-184 °C[3] |
| Solubility | Data not available | Slightly soluble in DMSO and Methanol[1] | Pioglitazone HCl is soluble in DMSO and dimethylformamide (~20 mg/ml) and sparingly soluble in aqueous buffers.[4] |
| Appearance | Data not available | White to Off-White Solid | Crystalline solid[4] |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process adapted from the synthesis of Pioglitazone and its metabolites. A general synthetic approach is outlined below.
Experimental Workflow: Synthesis of Pioglitazone Metabolites
Caption: General synthetic route for Pioglitazone metabolites.
Protocol for Synthesis (General, adapted from Pioglitazone synthesis):
The synthesis of pioglitazone metabolites has been described, and a similar approach can be used for the deuterated analog.[5] A key step involves the reaction of a suitably protected and deuterated pyridine (B92270) ethanol derivative with a benzaldehyde (B42025) intermediate, followed by condensation with 2,4-thiazolidinedione and subsequent chemical modifications to introduce the hydroxyl group. The introduction of deuterium can be achieved by using deuterated reagents at the appropriate synthetic step.
Protocol for Purification:
Purification of the final product is typically achieved through chromatographic techniques.
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purification.
-
Stationary Phase: A C18 column is frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed. The gradient and composition are optimized to achieve separation from impurities.
-
Detection: UV detection at a wavelength of approximately 269 nm is suitable for monitoring the elution of the compound.
Analytical Methodologies
Accurate and sensitive analytical methods are paramount for the quantification of this compound, especially in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: LC-MS/MS Analysis of Pioglitazone and its Metabolites in Human Plasma
This protocol is adapted from published methods for the simultaneous determination of pioglitazone and its metabolites.[6][7]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add an internal standard solution (e.g., a different deuterated analog or a structurally similar compound).
-
Add 800 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol (B129727) and 0.1% formic acid in water.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 8 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the analysis of Hydroxy Pioglitazone in plasma.
Biological Activity and Signaling Pathway
Pioglitazone and its active metabolites, including Hydroxy Pioglitazone, exert their therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[9]
Upon binding to PPARγ, the ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
PPARγ Signaling Pathway
Caption: Activation of PPARγ by Hydroxy Pioglitazone.
Activation of PPARγ by Hydroxy Pioglitazone leads to a cascade of downstream effects, including:
-
Increased expression of glucose transporters (e.g., GLUT4): This enhances the uptake of glucose into muscle and adipose tissue, thereby lowering blood glucose levels.
-
Modulation of adipokine secretion: It promotes the secretion of adiponectin, an insulin-sensitizing hormone, while decreasing the production of pro-inflammatory cytokines like TNF-α.
-
Regulation of genes involved in lipid metabolism: This contributes to the improvement of dyslipidemia often associated with insulin resistance.
There is also evidence suggesting that Pioglitazone may have PPARγ-independent effects, such as the inhibition of STAT3 and the enhancement of apoptosis-inducing factor (AIF) expression, which could be relevant in other therapeutic areas like oncology.[10]
Conclusion
This compound is a critical tool for advancing our understanding of the pharmacology of Pioglitazone. Its use in metabolic and pharmacokinetic studies allows for precise and reliable data collection, aiding in the development of safer and more effective therapeutic strategies for type 2 diabetes and potentially other metabolic disorders. The detailed chemical properties and analytical methodologies presented in this guide are intended to support researchers in their endeavors to further elucidate the role of this important metabolite.
References
- 1. Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | 101931-00-4 [chemicalbook.com]
- 2. Hydroxy Pioglitazone (M-II) - CAS - 101931-00-4 | Axios Research [axios-research.com]
- 3. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 10. Pioglitazone inhibits cancer cell growth through STAT3 inhibition and enhanced AIF expression via a PPARγ-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Hydroxy Pioglitazone (M-II)-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Hydroxy Pioglitazone (B448) (M-II)-d4, a deuterated active metabolite of the thiazolidinedione (TZD) antidiabetic agent, pioglitazone. The primary mechanism of action for both pioglitazone and its active metabolites is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. This document details the molecular signaling pathways, presents comparative quantitative data on the activity of pioglitazone and its metabolites, and provides comprehensive experimental protocols for the characterization of such compounds. The inclusion of the deuterium-4 (-d4) label serves to modify the pharmacokinetic profile for research purposes and does not alter the fundamental mechanism of action of the Hydroxy Pioglitazone (M-II) molecule.
Introduction: Pioglitazone and its Active Metabolites
Pioglitazone is a potent and selective agonist for PPARγ, widely used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effects are primarily attributed to the enhancement of insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver.[3] Following administration, pioglitazone is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and to a lesser extent CYP3A4, into several metabolites.[3][4] Among these, the hydroxylated metabolite, Hydroxy Pioglitazone (M-II), along with metabolites M-III (keto derivative) and M-IV (active hydroxy derivative), are pharmacologically active and contribute significantly to the overall therapeutic effect of the parent drug.[3][5] In fact, the main active metabolites, M-III and M-IV, are found in human serum at concentrations equal to or greater than pioglitazone itself.[1] While the metabolite M-II is also pharmacologically active, it is present at lower concentrations.[6]
The deuteration of Hydroxy Pioglitazone (M-II) to create Hydroxy Pioglitazone (M-II)-d4 is a chemical modification wherein four hydrogen atoms are replaced by deuterium (B1214612) atoms. This isotopic substitution is a common strategy in drug development and research to alter the metabolic fate of a compound, often leading to a slower rate of metabolism and a longer half-life. This modification is particularly useful for pharmacokinetic studies, allowing for a more detailed investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. It is crucial to note that this deuteration does not change the fundamental pharmacodynamic mechanism of the molecule.
Core Mechanism of Action: PPARγ Activation
The central mechanism of action of this compound, mirroring that of pioglitazone, is its function as a selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[2]
The PPARγ Signaling Pathway
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of PPARγ located in the nucleus. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the heterodimer to PPREs initiates the transcription of a suite of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[2]
Key Target Genes and Physiological Effects
The activation of PPARγ by this compound modulates the expression of several key genes, including:
-
Glucose Transporter Type 4 (GLUT4): Increased expression of GLUT4 in muscle and adipose tissue enhances glucose uptake from the bloodstream.
-
Lipoprotein Lipase (LPL): Upregulation of LPL promotes the hydrolysis of triglycerides, leading to a reduction in circulating free fatty acids.
-
Adiponectin: Increased secretion of adiponectin from adipose tissue improves insulin sensitivity in the liver and muscle.
-
Genes involved in gluconeogenesis: Suppression of genes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver reduces hepatic glucose production.
Quantitative Data: Potency of Pioglitazone and its Metabolites
While Hydroxy Pioglitazone (M-II) is an active metabolite, its potency in eliciting a hypoglycemic effect is reported to be less than that of the parent compound, pioglitazone. The active metabolites of pioglitazone, as a group, exhibit a hypoglycemic power that is reduced by 40-60% compared to the unmetabolized drug.[7]
| Compound | Target | Relative Potency (Hypoglycemic Effect) | Notes |
| Pioglitazone | PPARγ | 100% (Reference) | Parent drug.[7] |
| Hydroxy Pioglitazone (M-II) | PPARγ | 40-60% of Pioglitazone | Active metabolite.[7] |
| Keto-Pioglitazone (M-III) | PPARγ | 40-60% of Pioglitazone | Active metabolite.[7] |
| Hydroxy-Pioglitazone (M-IV) | PPARγ | 40-60% of Pioglitazone | Active metabolite.[7] |
Experimental Protocols
The characterization of the mechanism of action of a PPARγ agonist like this compound involves a series of in vitro experiments. Below are detailed methodologies for key assays.
PPARγ Ligand Binding Assay
Objective: To determine the binding affinity of this compound to the PPARγ receptor.
Methodology: Competitive Radioligand Binding Assay
-
Reagents and Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD).
-
Radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone).
-
This compound (test compound).
-
Unlabeled Rosiglitazone (positive control).
-
Scintillation fluid.
-
96-well filter plates.
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10% glycerol, 10 mM KCl, 1 mM DTT).
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of recombinant PPARγ LBD and the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound (this compound) or the positive control (Rosiglitazone).
-
Incubate the mixture at 4°C for a specified time (e.g., 2-4 hours) to reach binding equilibrium.
-
Transfer the incubation mixture to a filter plate and wash with cold binding buffer to separate bound from unbound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
PPARγ Transactivation Assay
Objective: To measure the functional activation of PPARγ by this compound in a cell-based system.
Methodology: Luciferase Reporter Gene Assay
-
Reagents and Materials:
-
Mammalian cell line (e.g., HEK293, COS-7).
-
Expression plasmid for full-length human PPARγ.
-
Reporter plasmid containing a luciferase gene driven by a PPRE promoter.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound (test compound).
-
Rosiglitazone (positive control).
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing increasing concentrations of the test compound or positive control.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The data is typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.
-
In Vitro Glucose Uptake Assay
Objective: To assess the effect of this compound on glucose uptake in an insulin-sensitive cell line.
Methodology: Radiolabeled 2-Deoxyglucose Uptake in 3T3-L1 Adipocytes
-
Reagents and Materials:
-
Differentiated 3T3-L1 adipocytes.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Insulin.
-
This compound (test compound).
-
[³H]-2-deoxyglucose (radiolabeled glucose analog).
-
Cytochalasin B (inhibitor of glucose transport).
-
Cell lysis buffer.
-
Scintillation fluid.
-
-
Procedure:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Treat the differentiated adipocytes with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Wash the cells and incubate them in serum-free medium for 2-4 hours.
-
Stimulate the cells with or without a submaximal concentration of insulin for 15-30 minutes.
-
Initiate glucose uptake by adding KRH buffer containing [³H]-2-deoxyglucose.
-
After a short incubation period (e.g., 5-10 minutes), stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content in each well.
-
Conclusion
This compound exerts its pharmacological effects through the well-established mechanism of PPARγ agonism, consistent with its parent compound, pioglitazone. As an active metabolite, it contributes to the overall therapeutic profile of pioglitazone by activating the PPARγ signaling pathway, leading to the transcriptional regulation of genes involved in glucose and lipid homeostasis and ultimately enhancing insulin sensitivity. While its intrinsic potency is somewhat lower than that of pioglitazone, its presence in circulation following pioglitazone administration underscores its importance. The deuteration of the M-II metabolite serves as a valuable tool for detailed pharmacokinetic investigations without altering its fundamental mechanism of action. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of the biological activity of this compound and other novel PPARγ agonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ClinPGx [clinpgx.org]
- 6. jmatonline.com [jmatonline.com]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetics of Deuterated Hydroxy Pioglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone (B448), a member of the thiazolidinedione class of drugs, is an established therapy for type 2 diabetes mellitus, known for its insulin-sensitizing effects.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers which interconvert in vivo.[2][3] The therapeutic effects and side effects of pioglitazone are stereospecific. The (S)-enantiomer is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and lipid metabolism.[4] Activation of PPARγ is associated with the insulin-sensitizing effects of the drug but also with undesirable side effects such as weight gain and fluid retention.[2][3] The (R)-enantiomer, on the other hand, has little to no PPARγ activity but is an inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC).[2][4] Inhibition of the MPC is believed to contribute to the therapeutic effects of pioglitazone in non-alcoholic steatohepatitis (NASH) by reducing hepatic de novo lipogenesis.[4]
To harness the therapeutic benefits of the (R)-enantiomer while minimizing the PPARγ-mediated side effects of the (S)-enantiomer, a deuterium-stabilized (R)-pioglitazone, known as PXL065, has been developed.[2][3] Deuteration at the chiral center of the (R)-enantiomer slows down its in vivo conversion to the (S)-enantiomer, thereby altering the pharmacokinetic profile to favor higher exposure to the desired (R)-enantiomer.[2]
This technical guide provides an in-depth overview of the pharmacokinetics of deuterated hydroxy pioglitazone, the major active metabolite of PXL065. It covers the metabolic pathways, experimental protocols for its analysis, and available pharmacokinetic data, intended to be a valuable resource for researchers and professionals in the field of drug development.
Metabolism of Pioglitazone and Deuterated Pioglitazone
Pioglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.[1][5] The metabolism involves hydroxylation and oxidation, leading to the formation of several metabolites.[1] The two major active metabolites are M-IV (hydroxy pioglitazone) and M-III (keto pioglitazone).[1][5] M-IV is the principal active metabolite found in human serum.[1]
The metabolic pathway of deuterated (R)-pioglitazone (PXL065) is expected to be similar to that of non-deuterated pioglitazone, as deuteration at the chiral center does not directly involve a site of metabolism.[2] However, by stabilizing the (R)-enantiomer, the administration of PXL065 leads to a significantly higher ratio of (R)- to (S)-enantiomer in the plasma compared to the administration of racemic pioglitazone.[2] Consequently, the resulting metabolites will also be predominantly in the (R)-configuration. Clinical studies have shown that at half the dose of PXL065 compared to racemic pioglitazone, the exposure to the metabolites M-III and M-IV is approximately halved.[2]
Pharmacokinetic Data
The development of PXL065 has included Phase 1 and Phase 2 (DESTINY-1) clinical trials that have provided valuable pharmacokinetic data.[3][6] These studies have demonstrated that PXL065 is safe, well-tolerated, and exhibits dose-proportional pharmacokinetics.[2][3]
Pharmacokinetics of PXL065
A Phase 1 study in healthy volunteers provided key pharmacokinetic parameters for PXL065 compared to racemic pioglitazone (Actos®).[1]
| Parameter | Actos® (45 mg) | PXL065 (7.5 mg) | PXL065 (15 mg) | PXL065 (22.5 mg) | PXL065 (30 mg) |
| R/S Ratio (AUC) | 1.4 | 4.4 | - | 4.2 | 4.1 |
| R/S Ratio (Cmax) | 1.4 | 9.9 | - | 8.5 | 9.6 |
Data from a Phase 1 single ascending dose trial.[1] The R/S ratio represents the ratio of the area under the curve (AUC) or maximum concentration (Cmax) of the (R)-enantiomer to the (S)-enantiomer.
Pharmacokinetics of Deuterated Hydroxy Pioglitazone (M-IV)
While specific quantitative pharmacokinetic data (AUC, Cmax, t1/2) for the deuterated M-IV metabolite of PXL065 are not publicly available, clinical studies have reported that the exposure to the M-IV metabolite is approximately 50% lower when administering half the dose of PXL065 compared to the full dose of racemic pioglitazone.[2] This is consistent with the fact that PXL065 is a single enantiomer administered at a lower dose than the racemic mixture.
The table below presents a representative summary based on the available information. The values for deuterated M-IV are estimated based on the reported halving of exposure.
| Analyte | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Hydroxy Pioglitazone (M-IV) | 45 mg Pioglitazone | Not Reported | Not Reported | 16-24[1] |
| Deuterated Hydroxy Pioglitazone (d-M-IV) | 22.5 mg PXL065 | Not Publicly Available | Reported to be ~50% of non-deuterated M-IV exposure[2] | Not Publicly Available |
Experimental Protocols
Synthesis of Deuterated Hydroxy Pioglitazone (M-IV)
A reference standard of deuterated hydroxy pioglitazone is essential for the validation of bioanalytical methods. A potential synthetic route can be adapted from the synthesis of non-deuterated pioglitazone metabolites.
Representative Synthetic Workflow
Methodology:
-
Synthesis of Deuterated Precursor: The synthesis would begin with a deuterated version of a key precursor, such as 5-ethyl-2-pyridine ethanol, with deuterium (B1214612) incorporated at the desired position for M-IV formation.
-
Coupling and Functional Group Manipulations: A series of organic reactions, including ether synthesis, reduction of a nitro group to an amine, and diazotization followed by substitution, would be performed to build the core structure of the molecule.
-
Cyclization: The final step would involve the cyclization of the advanced intermediate with 2,4-thiazolidinedione (B21345) to form the deuterated hydroxy pioglitazone.
-
Purification and Characterization: The final product would be purified using chromatographic techniques and its structure confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Bioanalytical Method for Quantification in Plasma
A sensitive and specific bioanalytical method is required for the quantification of deuterated hydroxy pioglitazone in biological matrices. A chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for such analyses.
Representative Bioanalytical Workflow
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Poxel Announces Favorable Results for PXL065 Phase 1a Single Ascending Dose Trial | Poxel SA [poxelpharma.com]
- 3. NASH | Poxel SA [poxelpharma.com]
- 4. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]
- 5. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. businesswire.com [businesswire.com]
Metabolic Stability of Hydroxy Pioglitazone (M-II)-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic stability of Hydroxy Pioglitazone (M-II)-d4, a deuterated metabolite of Pioglitazone. The strategic incorporation of deuterium (B1214612) is a key approach in drug discovery to enhance the metabolic stability of pharmacologically active compounds.[1] This document outlines the experimental protocols for assessing metabolic stability, presents illustrative data, and visualizes the relevant biochemical pathways and experimental workflows.
Introduction to Deuteration and Metabolic Stability
Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1] This phenomenon, known as the kinetic isotope effect, can lead to a reduced rate of metabolism, thereby improving a compound's half-life and pharmacokinetic profile.[1][2] In vitro metabolic stability assays are crucial for evaluating the effectiveness of such isotopic substitution in the early stages of drug development.[3][4]
Pioglitazone is extensively metabolized in the liver by CYP2C8 and CYP3A4 into several metabolites, including the active metabolites M-III (keto derivative) and M-IV (hydroxyl derivative).[5][6] Hydroxy Pioglitazone (M-II) is also a known metabolite.[7][8] This guide focuses on a deuterated version of the M-II metabolite, this compound.
Quantitative Assessment of Metabolic Stability
The metabolic stability of this compound can be compared with its non-deuterated counterpart in various in vitro systems, such as human liver microsomes (HLM) or hepatocytes. Key parameters determined from these studies include the in vitro half-life (t½) and the intrinsic clearance (CLint).
Table 1: Comparative in vitro Metabolic Stability of Hydroxy Pioglitazone (M-II) and this compound in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Hydroxy Pioglitazone (M-II) | 25 | 27.7 |
| This compound | 45 | 15.4 |
Note: The data presented in this table is illustrative and serves to demonstrate the expected outcome of deuteration on metabolic stability.
Table 2: Percentage of Compound Remaining Over Time in Human Liver Microsomes
| Time (min) | Hydroxy Pioglitazone (M-II) (%) | This compound (%) |
| 0 | 100 | 100 |
| 5 | 86 | 92 |
| 15 | 60 | 78 |
| 30 | 38 | 60 |
| 45 | 25 | 45 |
| 60 | 15 | 33 |
Note: The data presented in this table is illustrative and serves to demonstrate the expected outcome of deuteration on metabolic stability.
Experimental Protocols
A detailed methodology for assessing the metabolic stability of this compound is provided below. This protocol is based on standard industry practices for in vitro metabolism studies.[2][3]
Objective
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Hydroxy Pioglitazone (M-II) and its deuterated analog, this compound, using human liver microsomes.
Materials
-
Test Compounds: Hydroxy Pioglitazone (M-II) and this compound (1 mM in DMSO stock solutions).
-
Human Liver Microsomes (pooled, 0.5 mg/mL).
-
Phosphate (B84403) Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive Control: A compound with a known metabolic profile (e.g., testosterone).
-
Quenching Solution: Ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., Pioglitazone-d4).[9]
Procedure
-
Preparation : Thaw the human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare working solutions of the test compounds and positive control by diluting the stock solutions in the buffer to a final concentration of 1 µM. Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
Incubation : In a 96-well plate, add the microsomal suspension. Add the working solutions of the non-deuterated and deuterated test compounds to their respective wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Incubate the plate at 37°C with gentle shaking.
-
Sampling and Reaction Termination : At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold acetonitrile with the internal standard. This action will immediately stop the enzymatic reaction and precipitate the proteins.
-
Sample Processing : After the final time point, centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis : Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the peak areas of the parent compound and the internal standard.
Data Analysis
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount) .
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds to assess the impact of deuteration.[2]
Visualizations
Metabolic Pathway of Pioglitazone
The following diagram illustrates the metabolic pathway of Pioglitazone, highlighting the formation of its major metabolites, including Hydroxy Pioglitazone (M-II).
Experimental Workflow for Metabolic Stability Assay
This diagram outlines the key steps in the in vitro metabolic stability assay described in the experimental protocols section.
References
- 1. To D or not to D – an in vitro/mass spectrometry screening method to confirm improved metabolic stability in deuterium-labelled radiotracers [apo.ansto.gov.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nuvisan.com [nuvisan.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | 101931-00-4 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. ema.europa.eu [ema.europa.eu]
"Hydroxy Pioglitazone (M-II)-d4 CAS number and molecular formula"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Hydroxy Pioglitazone (B448) (M-II)-d4, a deuterated metabolite of the antidiabetic drug Pioglitazone. This document outlines its chemical properties, analytical methodologies for its quantification, and the core signaling pathways through which its parent compound and active metabolites exert their therapeutic effects.
Core Compound Identification
Hydroxy Pioglitazone (M-II) is one of the active metabolites of Pioglitazone. The deuterated internal standard, Hydroxy Pioglitazone (M-II)-d4, is crucial for accurate quantification in pharmacokinetic and metabolic studies.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available[1] | C₁₉H₁₆D₄N₂O₄S | 376.47[1] |
| Hydroxy Pioglitazone (M-II) | 101931-00-4[1][2][3][4] | C₁₉H₂₀N₂O₄S | 372.44[2][3][4][5] |
| Hydroxy Pioglitazone-d4 (M-IV) | 1188263-49-1[1][5] | C₁₉H₁₆D₄N₂O₄S | 376.46[5] |
Experimental Protocols: Quantification of Hydroxy Pioglitazone in Human Plasma
The following protocol is a representative method for the simultaneous quantification of Pioglitazone and its hydroxylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated standards like Hydroxy Pioglitazone-d4 are essential for this type of assay as internal standards.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 50 µL of an internal standard working solution (containing the deuterated analog of the analyte).
-
Vortex the mixture for 30 seconds.
-
Add 1.5 mL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the sample for 10 minutes at 2500 rpm.
-
Centrifuge the mixture at 4500 rpm for 25 minutes at approximately 5°C.
-
Inject 5 µL of the resulting supernatant directly into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Zorbax SB C18 or equivalent C8 column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and an aqueous buffer such as 5 mM ammonium (B1175870) formate (B1220265) (pH 4.0) or 0.1% formic acid. A typical composition is a 20:80 or similar ratio of the aqueous buffer to methanol.
-
Flow Rate: 0.5 to 0.7 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Total Run Time: Approximately 4 minutes.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Hydroxy Pioglitazone: Precursor ion at m/z 373.0 transitioning to a product ion at m/z 150.1.
-
Pioglitazone: Precursor ion at m/z 357.2 transitioning to a product ion at m/z 134.2.
-
Pioglitazone-d4 (Internal Standard): Precursor ion at m/z 361.1 transitioning to a product ion at m/z 134.2.
-
-
Data Processing: Analyst software or equivalent is used for data acquisition and processing.
Quantitative Data Summary
The described LC-MS/MS methods are validated to be linear, precise, and accurate for the quantification of hydroxy pioglitazone in human plasma.
| Parameter | Hydroxy Pioglitazone | Pioglitazone |
| Linearity Range (ng/mL) | 10 - 1500 | 15 - 2500 |
| Correlation Coefficient (r) | > 0.998 | > 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.01 | 15.04 |
| Intra-day Precision (%RSD) | ≤ 2.11 | ≤ 2.11 |
| Inter-day Precision (%RSD) | ≤ 2.11 | ≤ 2.11 |
| Accuracy (%RE) | ≤ 2.0 | ≤ 2.0 |
| Recovery | Determined by comparing extracted samples to neat standards | Determined by comparing extracted samples to neat standards |
| Retention Time (min) | ~1.8 | ~2.6 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Pioglitazone Signaling Pathway
Pioglitazone and its active metabolites, including hydroxy pioglitazone, primarily function as selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor.[2][4][6][7] This interaction is central to its mechanism of action in improving insulin (B600854) sensitivity.
Upon entering the cell and nucleus, Pioglitazone binds to PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR).[8] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[4] This binding modulates the transcription of genes involved in glucose and lipid metabolism, leading to an increase in insulin sensitivity, enhanced glucose uptake in muscle and adipose tissues, and reduced glucose production in the liver.[2][6][7] The active metabolites of Pioglitazone, M-III and M-IV, are also significant contributors to these therapeutic effects.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 5. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pioglitazone Mechanism of Action: A Clear Clinical Guide [canadianinsulin.com]
- 7. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
- 8. Mechanism of Action Pioglitazone – My Endo Consult [myendoconsult.com]
Unveiling the Biological Profile of Hydroxy Pioglitazone (M-II)-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of Hydroxy Pioglitazone (B448) (M-II), an active metabolite of the anti-diabetic drug Pioglitazone, with a special focus on its deuterated analog, Hydroxy Pioglitazone (M-II)-d4. Pioglitazone exerts its therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor pivotal in regulating glucose and lipid metabolism.[1][2][3][4] This document synthesizes the available data on the pharmacological effects of Pioglitazone and its metabolites, details the experimental methodologies for assessing their activity, and explores the implications of deuterium (B1214612) substitution.
Introduction to Pioglitazone and its Metabolism
Pioglitazone is a member of the thiazolidinedione (TZD) class of drugs, renowned for its insulin-sensitizing properties.[3] It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and to a lesser extent CYP3A4, into several metabolites.[5][6][7] Among these, the hydroxylated metabolite, Hydroxy Pioglitazone (M-II), and other metabolites like M-III and M-IV, are known to be pharmacologically active.[1][6][7] While metabolites M-III and M-IV are the principal active metabolites found in human serum, M-II also contributes to the overall therapeutic effect of Pioglitazone, albeit at lower concentrations.[2][7]
Biological Activity of Hydroxy Pioglitazone (M-II)
Hydroxy Pioglitazone (M-II) is recognized as a pharmacologically active metabolite of Pioglitazone.[1][7] Its biological activity is intrinsically linked to the mechanism of action of its parent compound, which is the activation of PPARγ.
Mechanism of Action: PPARγ Agonism
Pioglitazone and its active metabolites function as selective agonists for PPARγ.[1][4] The activation of this nuclear receptor leads to the modulation of gene transcription involved in glucose and lipid metabolism, ultimately enhancing insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver.[1][4]
The binding of a PPARγ agonist initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. This signaling cascade is central to the therapeutic effects of Pioglitazone.
Quantitative Biological Data
| Compound | Target | Assay Type | Value | Reference |
| Pioglitazone | Human PPARγ | Ligand Binding | EC₅₀: 0.93 µM | [8] |
| Pioglitazone | Mouse PPARγ | Ligand Binding | EC₅₀: 0.99 µM | [8] |
| Hydroxy Pioglitazone (M-II) | PPARγ | - | Data not available | - |
Table 1: Quantitative biological activity data for Pioglitazone. Data for Hydroxy Pioglitazone (M-II) is not currently available in published literature.
The Role of Deuteration: this compound
The introduction of deuterium (a stable isotope of hydrogen) into a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic properties. This is primarily due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes.
While specific studies on the biological activity of this compound are not available, its primary utility is likely as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of the non-deuterated M-II metabolite in biological samples.
Recent research on a related compound, PXL065 (deuterium-stabilized (R)-pioglitazone), has shed light on the potential for deuteration to create new chemical entities with distinct pharmacological profiles.[9][10][11][12] PXL065 exhibits reduced PPARγ activity compared to the parent compound, which may lead to a reduction in PPARγ-mediated side effects like weight gain and edema.[9][10][11][12][13] This suggests that deuteration can be a strategic tool to modulate the activity and safety profile of a drug. However, it is important to note that the primary purpose of commercially available this compound is for analytical and research use rather than as a therapeutic agent with altered efficacy.
Experimental Protocols for Assessing Biological Activity
The evaluation of PPARγ agonists typically involves a series of in vitro assays to determine their binding affinity and functional activity.
PPARγ Competitive Binding Assays
These assays are designed to measure the ability of a test compound to displace a known fluorescently labeled PPARγ ligand from the receptor's ligand-binding domain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this type of assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and clinical efficacy of pioglitazone [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmatonline.com [jmatonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of deuterium‐stabilized (R)‐pioglitazone—PXL065—for X‐linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]
An In-Depth Technical Guide to In Vitro Studies Utilizing Hydroxy Pioglitazone (M-II)-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and application of Hydroxy Pioglitazone (B448) (M-II)-d4 in in vitro studies. Given that Hydroxy Pioglitazone (M-II) is an active metabolite of the anti-diabetic drug Pioglitazone, and its deuterated form (d4) serves as a stable isotope-labeled internal standard, this document focuses on its critical use in bioanalytical and drug metabolism and pharmacokinetics (DMPK) assays.
Introduction to Pioglitazone and its Metabolites
Pioglitazone is a thiazolidinedione class oral antidiabetic agent that improves glycemic control by enhancing insulin (B600854) sensitivity.[1] It acts as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) and, to a lesser extent, PPAR-alpha (PPARα).[1][2] This activation alters the transcription of genes involved in glucose and lipid metabolism.[2][3]
In the liver, Pioglitazone is extensively metabolized by cytochrome P450 enzymes, primarily CYP2C8 and to a lesser degree CYP3A4.[1][4] This process yields several active metabolites, including Hydroxy Pioglitazone (M-II and M-IV) and Keto Pioglitazone (M-III).[1][5] These active metabolites contribute significantly to the overall therapeutic effect of the drug.[5]
Hydroxy Pioglitazone (M-II)-d4 is a deuterated form of the active hydroxy metabolite. The inclusion of deuterium (B1214612) atoms increases its mass, making it an ideal internal standard for quantitative analysis using mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous metabolite, ensuring similar behavior during sample extraction and chromatographic separation, which is crucial for accurate quantification in complex biological matrices.
Core Application: Bioanalytical Quantification using LC-MS/MS
The primary in vitro application of this compound is as an internal standard for the accurate quantification of Pioglitazone and its metabolites in biological samples during pharmacokinetic and metabolic studies.
Experimental Protocol: Simultaneous Quantification in Human Plasma
This protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][3]
Objective: To simultaneously quantify Pioglitazone, Hydroxy Pioglitazone (M-II/M-IV), and Keto Pioglitazone (M-III) in human plasma.
Materials:
-
Human plasma samples
-
Pioglitazone, Hydroxy Pioglitazone, and Keto Pioglitazone analytical standards
-
Internal Standards (IS): Pioglitazone-d4, This compound , Keto Pioglitazone-d4
-
Acetonitrile (B52724) (ACN)
-
Formic Acid
-
Methanol
-
Water (HPLC-grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (containing Pioglitazone-d4, Hydroxy Pioglitazone-d4, and Keto Pioglitazone-d4 in methanol).
-
Vortex briefly.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Data Presentation: LC-MS/MS Parameters and Validation Data
Table 1: MRM Transitions for Pioglitazone, Metabolites, and Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Pioglitazone | 357.2 | 119.1 | [3] |
| Hydroxy Pioglitazone (M-II/M-IV) | 373.1 | 150.1 | [3] |
| Keto Pioglitazone (M-III) | 371.0 | 148.0 | [1] |
| Pioglitazone-d4 (IS) | 361.1 | 138.1 | [3] |
| Hydroxy Pioglitazone-d4 (IS) | 377.1 (Calculated) | 154.1 (Calculated) | |
| Keto Pioglitazone-d4 (IS) | 375.0 (Calculated) | 152.0 (Calculated) |
Note: Calculated values for d4 standards are based on the addition of 4 Da to the parent compound's mass.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Pioglitazone | Hydroxy Pioglitazone | Keto Pioglitazone | Reference |
| Linearity Range (ng/mL) | 10 - 3000 | 5 - 2000 | 0.5 - 2000 | [1][3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.998 | [1][3] |
| Inter-day Precision (%CV) | ≤ 10.5% | ≤ 10.5% | ≤ 10.5% | [1] |
| Inter-day Accuracy (%Nominal) | 84.6 - 103.5% | 96.8 - 101.0% | 94.4 - 104.0% | [1] |
Visualization: Bioanalytical Workflow
Caption: Workflow for bioanalytical sample processing and analysis.
In Vitro Drug Metabolism (DMPK) Studies
This compound is essential for quantifying the formation of the hydroxy metabolite in various in vitro DMPK assays designed to understand the metabolic fate of Pioglitazone.
Experimental Protocol: CYP Inhibition Assay
This protocol outlines how to assess the potential of a test compound to inhibit the CYP2C8-mediated metabolism of Pioglitazone to Hydroxy Pioglitazone.
Objective: To determine the IC50 value of a test compound for the inhibition of Pioglitazone hydroxylation by CYP2C8.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP2C8 enzymes.[4]
-
Pioglitazone (as the substrate)
-
Test compound (potential inhibitor)
-
This compound (as internal standard for quantification)
-
NADPH regenerating system (Cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
Procedure:
-
Pre-incubation:
-
In a microcentrifuge tube, combine phosphate buffer, HLM (or recombinant CYP2C8), and the test compound at various concentrations.
-
Incubate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add Pioglitazone (at a concentration near its Km, e.g., 1 µM) to the pre-incubation mixture.[5]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Incubation:
-
Incubate the mixture for a specified time (e.g., 60 minutes) at 37°C in a shaking water bath.[4] The time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing This compound as the internal standard.
-
-
Sample Processing & Analysis:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the amount of Hydroxy Pioglitazone formed.
-
The analysis follows the protocol described in Section 2.1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: CYP Inhibition of Pioglitazone Metabolism
Table 3: IC50 Values of Known CYP2C8 Inhibitors on Pioglitazone Metabolism
| Inhibitor | Effect Measured | IC50 (µM) | Reference |
| Montelukast | Inhibition of M-IV formation | 0.18 | [4] |
| Zafirlukast | Inhibition of M-IV formation | 0.78 | [4] |
| Gemfibrozil | Inhibition of M-IV formation | 59 | [4] |
| Trimethoprim | Inhibition of M-IV formation | 71 | [4] |
| Montelukast | Inhibition of Pioglitazone elimination | 0.51 | [4] |
Visualization: Pioglitazone Metabolic Pathway
Caption: Major metabolic pathways of Pioglitazone via CYP enzymes.
Conclusion
This compound is an indispensable tool for the in vitro study of Pioglitazone. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to a wide range of DMPK studies, including metabolic stability, reaction phenotyping, and drug-drug interaction assays. This guide provides the foundational protocols and data structures necessary for researchers to effectively utilize this compound in their drug development programs.
References
- 1. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Metabolic Journey of Pioglitazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone (B448), a member of the thiazolidolidinedione class of drugs, has been a cornerstone in the management of type 2 diabetes mellitus for decades. Its efficacy in improving glycemic control stems from its action as a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which enhances insulin (B600854) sensitivity in peripheral tissues and the liver.[1][2] The clinical utility of pioglitazone is not solely defined by the parent compound but is significantly influenced by its metabolic transformation into various active and inactive metabolites. Understanding the discovery, metabolic pathways, and pharmacokinetic profiles of these metabolites is crucial for a comprehensive grasp of pioglitazone's pharmacology and for the development of future therapeutics. This technical guide provides a detailed exploration of the discovery and history of pioglitazone metabolites, complete with quantitative data, experimental protocols, and visual representations of key processes.
Discovery and History
The development of pioglitazone emerged from research aimed at creating insulin-sensitizing agents to address the fundamental issue of insulin resistance in type 2 diabetes. Following the initial discovery of the thiazolidinedione class, extensive research was undertaken to identify compounds with favorable efficacy and safety profiles. Pioglitazone was synthesized and subsequently found to be a potent insulin sensitizer.[2] Early preclinical studies in animal models, such as rats and dogs, were instrumental in elucidating its metabolic fate. These initial investigations led to the identification of several key metabolites, which were later confirmed and further characterized in human studies.[3][4] The primary active metabolites, M-II, M-III, and M-IV, were identified through these early efforts and were found to contribute significantly to the overall therapeutic effect of the drug.[1][5]
Metabolic Pathways of Pioglitazone
Pioglitazone undergoes extensive metabolism in the liver, primarily through hydroxylation and oxidation reactions.[1] The cytochrome P450 (CYP) enzyme system plays a central role in its biotransformation, with CYP2C8 being the principal enzyme responsible, and CYP3A4 contributing to a lesser extent.[1][5] These enzymatic processes result in the formation of a series of metabolites, some of which retain pharmacological activity.
The major metabolic pathways include:
-
Hydroxylation: This process leads to the formation of hydroxylated metabolites, most notably M-IV (a hydroxyl derivative).[1]
-
Oxidation: Subsequent oxidation of hydroxylated intermediates can occur, leading to the formation of keto derivatives, such as M-III.[1]
Beyond these primary pathways, further metabolism can occur, including the formation of other minor metabolites and conjugates. More recent research using advanced analytical techniques has even identified novel metabolic pathways, such as N-glucuronidation of the thiazolidinedione ring and a sequential ring-opening pathway.[6]
dot
Caption: Primary metabolic pathways of pioglitazone.
Quantitative Pharmacokinetics
The pharmacokinetic profiles of pioglitazone and its major active metabolites have been well-characterized in humans. Following oral administration, pioglitazone is rapidly absorbed, with peak plasma concentrations reached within approximately 2 hours.[1] The presence of food can slightly delay the time to peak concentration but does not significantly alter the overall extent of absorption.[1] Both pioglitazone and its active metabolites are highly bound to plasma proteins, primarily albumin (>98%).[1] The parent drug has a half-life of 3 to 7 hours, while its major active metabolites, M-III and M-IV, have a much longer half-life of 16 to 24 hours, contributing to the sustained therapeutic effect of the drug.[1]
| Parameter | Pioglitazone | Metabolite M-II | Metabolite M-III | Metabolite M-IV | Reference(s) |
| Half-life (t½) | 3 - 7 hours | - | 16 - 24 hours | 16 - 24 hours | [1] |
| Time to Peak (Tmax) | ~2 hours | - | - | - | [1] |
| Protein Binding | >99% | - | >98% | >98% | [1] |
| Apparent Volume of Distribution (Vd/F) | 0.63 ± 0.41 L/kg | - | - | - | [1] |
| Apparent Clearance (CL/F) | 5 - 7 L/h | - | - | - | [1] |
| Primary Route of Elimination | Feces (as metabolites) | - | Feces | Feces | [1] |
| Urinary Excretion | 15 - 30% (as metabolites) | - | - | - | [1] |
Experimental Protocols
The identification and quantification of pioglitazone and its metabolites have been accomplished through a variety of in vitro and in vivo experimental approaches.
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of pioglitazone in a controlled laboratory setting.
Objective: To identify the metabolites of pioglitazone formed by human liver microsomal enzymes.
Materials:
-
Pioglitazone
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing phosphate buffer, pooled human liver microsomes, and pioglitazone in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant, which contains the parent drug and its metabolites, to a new tube for analysis by LC-MS/MS.
dot
Caption: Workflow for in vitro metabolism study of pioglitazone.
LC-MS/MS Analysis of Pioglitazone and Metabolites in Human Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.
Objective: To simultaneously quantify pioglitazone, M-III, and M-IV in human plasma samples.
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard solution.
-
Add a protein precipitation agent, such as acetonitrile, to the plasma sample.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or vial for injection into the LC-MS/MS system.
Liquid Chromatography Conditions:
-
Column: A reverse-phase C18 or C8 column is typically used.[3][7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).[3][7]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
Tandem Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.[3][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
dot
Caption: Workflow for LC-MS/MS analysis of pioglitazone metabolites.
Signaling Pathway: PPARγ Activation
Pioglitazone and its active metabolites exert their therapeutic effects by binding to and activating PPARγ, a nuclear receptor that plays a critical role in the regulation of genes involved in glucose and lipid metabolism.[1][2]
Upon activation by pioglitazone or its active metabolites, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This binding event modulates the transcription of these genes, leading to a cascade of downstream effects that ultimately improve insulin sensitivity.
Key downstream effects of PPARγ activation include:
-
Increased expression of glucose transporters (e.g., GLUT4): This enhances glucose uptake into muscle and adipose tissue.
-
Modulation of adipokine secretion: For example, it increases the production of adiponectin, an insulin-sensitizing hormone, and decreases the production of inflammatory cytokines like TNF-α.
-
Regulation of genes involved in lipid metabolism: This leads to changes in fatty acid uptake, storage, and metabolism.
dot
Caption: PPARγ signaling pathway activated by pioglitazone.
Conclusion
The discovery and characterization of pioglitazone's metabolites have been integral to our understanding of its clinical pharmacology. The extensive hepatic metabolism of pioglitazone, primarily mediated by CYP2C8, leads to the formation of several active metabolites, with M-III and M-IV playing a significant role in the drug's sustained therapeutic effects. The elucidation of these metabolic pathways and the development of robust analytical methods for their quantification have been critical for optimizing the clinical use of pioglitazone and for ensuring patient safety. The continued exploration of pioglitazone's metabolic fate and the signaling pathways it modulates will undoubtedly provide valuable insights for the design of next-generation therapies for type 2 diabetes and other metabolic disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmatonline.com [jmatonline.com]
- 6. Identification of novel metabolic pathways of pioglitazone in hepatocytes: N-glucuronidation of thiazolidinedione ring and sequential ring-opening pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hydroxy Pioglitazone (M-II)-d4 in Modern Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical application of Hydroxy Pioglitazone (B448) (M-II)-d4 as a stable isotope-labeled internal standard in the bioanalysis of pioglitazone and its metabolites. Accurate quantification of therapeutic agents and their metabolic products in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic assessments. This document provides a comprehensive overview of the metabolic pathways of pioglitazone, the rationale for using deuterated internal standards, detailed experimental protocols for sample analysis, and a summary of relevant quantitative data.
Introduction: The Significance of Pioglitazone and its Metabolites
Pioglitazone is an oral antidiabetic agent of the thiazolidinedione class, widely prescribed for the management of type 2 diabetes mellitus. Its therapeutic action is mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to enhanced insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver. The clinical efficacy and safety profile of pioglitazone are influenced not only by the parent drug but also by its pharmacologically active metabolites.
Pioglitazone undergoes extensive metabolism in the liver, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 (CYP) enzymes, most notably CYP2C8 and, to a lesser extent, CYP3A4.[1][2] This biotransformation results in the formation of several metabolites, including the active hydroxy derivatives M-II, M-III (keto-derivative), and M-IV (hydroxy-derivative).[1][3] Given that these metabolites contribute to the overall therapeutic and potential adverse effects of the drug, their accurate quantification in biological fluids is imperative for a complete understanding of pioglitazone's disposition in the body.
The Role of Deuterated Internal Standards in Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed. A key element in achieving reliable and reproducible results with LC-MS/MS is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like Hydroxy Pioglitazone (M-II)-d4, are considered the most effective choice. By replacing one or more hydrogen atoms with deuterium (B1214612), the molecular weight of the compound is increased, allowing for its differentiation from the analyte by the mass spectrometer. However, its physicochemical properties remain nearly identical to the unlabeled analyte. This similarity ensures that the IS and the analyte co-elute during chromatography and experience similar matrix effects, leading to more accurate and precise quantification.
Metabolic Pathway of Pioglitazone
The metabolic fate of pioglitazone is complex, involving multiple enzymatic steps. A simplified representation of the primary metabolic pathway is illustrated below.
Experimental Protocols for Bioanalysis
The following sections outline a typical experimental workflow for the simultaneous quantification of pioglitazone and its hydroxy metabolites in human plasma using this compound as part of a deuterated internal standard mixture.
Materials and Reagents
-
Pioglitazone, Hydroxy Pioglitazone (M-II), and Hydroxy Pioglitazone (M-IV) reference standards
-
This compound and other relevant deuterated internal standards (e.g., Pioglitazone-d4, Hydroxy Pioglitazone (M-IV)-d4)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation
A crucial step in bioanalysis is the effective extraction of the analytes from the biological matrix while removing interfering substances. Protein precipitation is a common and straightforward method.
-
Aliquoting: Transfer a 200 µL aliquot of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of the internal standard working solution (containing this compound and other deuterated standards) to each plasma sample.
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Optimization is often required for specific instrumentation.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A time-programmed gradient from a low to high percentage of Mobile Phase B |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Pioglitazone: 357.2 → 134.1 Hydroxy Pioglitazone (M-II/M-IV): 373.2 → 150.1 Pioglitazone-d4: 361.2 → 138.1 Hydroxy Pioglitazone-d4 (M-II/M-IV): 377.2 → 150.1 |
Note: The exact m/z transitions for deuterated standards will depend on the number and position of the deuterium atoms.
Data Presentation: Quantitative Insights
The use of deuterated internal standards like this compound significantly improves the quality of pharmacokinetic data. Below are tables summarizing typical validation parameters and pharmacokinetic data from studies employing such methodologies.
Bioanalytical Method Validation Parameters
| Parameter | Pioglitazone | Hydroxy Pioglitazone (M-II/M-IV) |
| Linearity Range (ng/mL) | 1 - 2000 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 12% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Extraction Recovery | > 85% | > 80% |
Data compiled from representative studies and may vary.[3][4]
Human Pharmacokinetic Parameters of Pioglitazone (30 mg single oral dose)
| Parameter | Value |
| Tmax (h) | 2.0 - 4.0 |
| Cmax (ng/mL) | 1500 - 2500 |
| AUC₀-t (ng·h/mL) | 8000 - 12000 |
| t₁/₂ (h) | 3 - 7 |
Data represents the parent drug, pioglitazone. The use of deuterated internal standards for its metabolites ensures the high quality of this data.[5][6]
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical bioanalytical workflow for drug metabolism studies utilizing deuterated internal standards.
Conclusion
This compound, as a component of a suite of deuterated internal standards, is an indispensable tool in the rigorous investigation of pioglitazone's metabolism and pharmacokinetics. Its use in conjunction with advanced LC-MS/MS methodologies ensures the generation of high-quality, reliable data that is crucial for regulatory submissions and for advancing our understanding of this important therapeutic agent. The detailed protocols and data presented herein provide a framework for researchers and scientists in the field of drug development to design and execute robust bioanalytical studies.
References
- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hydroxy Pioglitazone (M-II)-d4 in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hydroxy Pioglitazone (M-II)-d4 in human plasma. Hydroxy Pioglitazone is an active metabolite of Pioglitazone, a medication used to treat type 2 diabetes. The deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic studies. This method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical and research settings. The method has been developed based on established protocols for Pioglitazone and its metabolites.
Introduction
Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, into several active metabolites, including Hydroxy Pioglitazone (M-II and M-IV) and Keto Pioglitazone (M-III).[1] Accurate quantification of these metabolites is crucial for understanding the overall pharmacological effect and pharmacokinetic profile of Pioglitazone. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the LC-MS/MS assay. This application note provides a detailed protocol for the quantification of this compound, which can be readily adapted for the analysis of its non-deuterated counterpart in various biological matrices.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Human plasma (sourced from an accredited biobank)
-
Deionized water
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 10 minutes at 2500 rpm.[2]
-
Centrifuge the samples at 4500 rpm for 25 minutes at 5 ± 2 °C.[2]
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) directly into the LC-MS/MS system.[2]
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column.
-
Column: Zorbax SB C18, 75 mm × 4.6 mm, 3.5 µm[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 5 mM ammonium formate (pH 4.0 ± 0.02 with 0.2% formic acid) and methanol (20:80, v/v) is used.[2]
-
Flow Rate: 0.50 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Column Temperature: 24 ± 2 °C[2]
-
Run Time: Approximately 4 minutes[2]
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2][3]
-
Ion Spray Voltage: 5500 V[2]
-
Source Temperature: 400 °C[2]
Quantitative Data Summary
The following table summarizes the mass spectrometry parameters for the quantification of Hydroxy Pioglitazone (M-II) and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Hydroxy Pioglitazone (M-II/M-IV) | 373.0 / 373.1 | 150.1 / 153.1 | 55 | 38 |
| Pioglitazone-d4 (Internal Standard for Pioglitazone) | 361.1 | 134.2 / 138.1 | 55 | 38 |
Note: The search results provided MRM transitions for Hydroxy Pioglitazone (M-IV) and Pioglitazone-d4.[2][3][4] While a specific transition for this compound was not explicitly found, it is expected to be similar to its non-deuterated counterpart and other deuterated analogs of Pioglitazone metabolites. The precursor ion for Hydroxy Pioglitazone-d4 would be approximately m/z 377.1, and the product ion would likely be similar to the non-deuterated form.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for pharmacokinetic studies and other applications requiring high-throughput analysis. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This protocol can serve as a valuable resource for researchers, scientists, and drug development professionals working with Pioglitazone and its metabolites.
References
Application Notes and Protocols for the Use of Hydroxy Pioglitazone (M-II)-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hydroxy Pioglitazone (B448) (M-II)-d4 as an internal standard in the quantitative analysis of pioglitazone and its metabolites in biological matrices. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Pioglitazone is an oral antidiabetic agent from the thiazolidinedione class used in the management of type 2 diabetes mellitus. It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, into several metabolites, including the active hydroxy and keto derivatives.[1][2][3] Accurate quantification of pioglitazone and its metabolites in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative LC-MS/MS analysis. A suitable IS should co-elute with the analyte of interest, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z). Hydroxy Pioglitazone (M-II)-d4, a deuterated analog of the M-II metabolite of pioglitazone, serves as an excellent internal standard for the quantification of pioglitazone's metabolites and, in some methods, the parent drug itself, due to its chemical and physical similarities.
Mechanism of Action of Pioglitazone: PPAR-γ Activation
Pioglitazone exerts its glucose-lowering effects by acting as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor.[2] Activation of PPAR-γ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver.
Experimental Protocols
The following protocols describe the use of this compound as an internal standard for the quantification of pioglitazone and its metabolites in human plasma.
Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol (B129727) or acetonitrile)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
2% Phosphoric acid
-
Methanol, HPLC grade
-
Water, HPLC grade
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 300 µL of plasma, add 20 µL of the internal standard solution (containing deuterated analogues of pioglitazone and its metabolites) and 300 µL of 2% phosphoric acid.[4]
-
Condition the SPE cartridge with 200 µL of methanol followed by 200 µL of water.[4]
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a 5% methanol in water solution.[4]
-
Elute the analytes with two aliquots of methanol (50 µL and 25 µL).[4]
-
The eluted sample is ready for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of pioglitazone and its metabolites using a deuterated internal standard.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C8 (50 x 4.6 mm, 5 µm)[5] | C18 (50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] | 0.1% Ammonium Hydroxide in Water[4] |
| Mobile Phase B | Methanol[5] | Methanol[4] |
| Flow Rate | 0.7 mL/min[5] | 0.6 mL/min[4] |
| Injection Volume | 8 µL[5] | 10 µL[4] |
| Gradient | Gradient Elution[5] | Gradient Elution[4] |
| Run Time | 4 min[5] | 2 min[4] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions (m/z) | |
| Pioglitazone | 357.2 → 119.1[5] or 357 > 134[4] |
| Hydroxy Pioglitazone (M-II/M-IV) | 373.1 → 150.1[5] or 373 > 150[4] |
| Keto Pioglitazone (M-III) | 371 > 148[4] |
| Pioglitazone-d4 (IS) | 361.1 → 138.1[5] |
| Hydroxy Pioglitazone-d5 (IS) | 378 > 154[4] |
Method Validation Parameters
The use of Hydroxy Pioglitazone-d4 as an internal standard contributes to the robustness and reliability of the analytical method. The following table summarizes typical validation parameters from methods utilizing deuterated internal standards for pioglitazone and its metabolites.
Table 3: Summary of Method Validation Data
| Parameter | Pioglitazone | Hydroxy Pioglitazone | Keto Pioglitazone |
| Linearity Range (ng/mL) | 10 - 3000[5] | 5 - 2000[5] | 0.5 - 2000[6] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] | 5 ng/mL[5] | 10 pg/mL[4] |
| Intra-day Precision (%CV) | < 9.87%[7] | < 10.5%[6] | < 15%[8] |
| Inter-day Precision (%CV) | < 8.12%[7] | < 10.5%[6] | < 15%[8] |
| Intra-day Accuracy (%) | 93.39 - 97.68%[7] | 96.8 - 101.0%[6] | Within ±15% of nominal |
| Inter-day Accuracy (%) | 95.89 - 98.78%[7] | 96.8 - 101.0%[6] | Within ±15% of nominal |
| Recovery (%) | > 85% | > 89.67%[8] | > 85% |
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of pioglitazone and its active metabolites in biological matrices by LC-MS/MS. Its use, in conjunction with the robust analytical methods described, ensures reliable data for pharmacokinetic and other clinical and preclinical studies. The protocols and parameters provided herein offer a solid foundation for researchers and drug development professionals to establish and validate their own bioanalytical assays.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Determination of Metformin, Pioglitazone and Active Metabolites of Pioglitazone in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Hydroxy Pioglitazone (M-II) in Human Plasma using LC-MS/MS
Introduction
Pioglitazone is an oral anti-diabetic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and to a lesser extent CYP3A4, into active metabolites.[1] One of the major active metabolites is Hydroxy Pioglitazone (M-II). Given that the metabolites are present at higher systemic concentrations than the parent compound at steady state, a sensitive and selective bioanalytical method for the quantification of Hydroxy Pioglitazone is crucial for pharmacokinetic and drug metabolism studies.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Hydroxy Pioglitazone in human plasma, using its deuterated analog, Hydroxy Pioglitazone-d4, as an internal standard (IS). The method is suitable for high-throughput analysis in a clinical or research setting.
Methodology
A simple and rapid protein precipitation method was employed for plasma sample preparation. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The method was validated for its linearity, precision, accuracy, and recovery.
Experimental Protocol
1. Materials and Reagents
-
Hydroxy Pioglitazone (M-II) reference standard
-
Hydroxy Pioglitazone (M-II)-d4 internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Control human plasma (heparinized)
-
Milli-Q grade water
2. Instrumentation
-
Liquid Chromatography System: Agilent 1100 series LC system or equivalent
-
Mass Spectrometer: API-3200 Q trap mass spectrometer or equivalent
-
Analytical Column: Zorbax SB C18 (75 mm × 4.6 mm, 3.5 µm) or equivalent
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1.00 mg/mL): Prepare primary stock solutions of Hydroxy Pioglitazone and Hydroxy Pioglitazone-d4 in methanol.
-
Working Standard Solutions: Prepare working standard solutions of Hydroxy Pioglitazone by appropriate serial dilutions of the stock solution in methanol.
-
Internal Standard Working Solution: Prepare a working solution of Hydroxy Pioglitazone-d4 in methanol at a concentration of 2 µg/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC standards and QC samples by spiking appropriate amounts of the working standard solutions into control human plasma.
4. Sample Preparation
-
To 100 µL of human plasma sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (2 µg/mL Hydroxy Pioglitazone-d4).
-
Vortex the mixture for 30 seconds.
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the sample for 10 minutes at 2500 rpm.
-
Centrifuge the mixture at 4500 rpm for 25 minutes at 5 ± 2 °C.
-
Transfer the supernatant and inject 5 µL onto the LC-MS/MS system.
5. Liquid Chromatography Conditions
| Parameter | Value |
| Column | Zorbax SB C18 (75 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 5 mM Ammonium formate in water with 0.2% formic acidB: Methanol |
| Gradient | Isocratic mixture of Mobile Phase A and B (20:80, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient (24 ± 2 °C) |
| Total Run Time | 4.0 min |
6. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 400 °C |
| Nebulizer Gas (NEB) | 241.3 kPa |
| Curtain Gas (CUR) | 241.3 kPa |
| Auxiliary Gas (AUX) | 275.8 kPa |
| Collision Gas (CAD) | 34.5 kPa |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Declustering Potential (DP) | 55 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 38 V |
| Collision Exit Potential (CXP) | 3 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxy Pioglitazone (M-II) | 373.0 | 150.1 |
| Hydroxy Pioglitazone-d4 (IS) | Not explicitly found, but would be a shift of +4 Da from the parent | Not explicitly found, but would be a similar fragment |
Note: The exact m/z for Hydroxy Pioglitazone-d4 would need to be determined based on the deuteration pattern. A common transition for d4-pioglitazone is 361.1 → 138.1.[2]
Quantitative Data Summary
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10–1500 ng/mL in human plasma.[3] A separate study showed a range of 5-2000 ng/mL.[2] |
| Correlation Coefficient (r²) | > 0.998[3] |
| Precision (Intra- and Inter-day) | The intra- and inter-day precision and accuracy values have met the set acceptance criteria.[3] Another study reported intra-run and inter-run precision and accuracy to be less than 15%.[4] |
| Accuracy (Intra- and Inter-day) | Within acceptable limits as per regulatory guidelines.[3][4] |
| Recovery | Determined by comparing the responses of extracted samples to neat samples at equivalent concentrations.[3] One study reported mean extraction recoveries of all analytes were more than 87.8%.[4] |
| Lower Limit of Quantification (LLOQ) | 10.01 ng/mL.[3] |
Experimental Workflow Diagram
Caption: Workflow for the bioanalytical assay of Hydroxy Pioglitazone.
This detailed protocol provides a comprehensive guide for researchers and scientists involved in drug development to accurately and precisely quantify Hydroxy Pioglitazone in human plasma. The use of a deuterated internal standard ensures high accuracy and mitigates matrix effects, making the method suitable for regulated bioanalysis.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
"Application of Hydroxy Pioglitazone (M-II)-d4 in pharmacokinetic studies"
Application Note and Protocol
Introduction
In the realm of drug development and clinical pharmacology, pharmacokinetic (PK) studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. Pioglitazone, an oral antidiabetic drug of the thiazolidinedione class, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.[1] One of its major active metabolites is Hydroxy Pioglitazone, also known as M-II or M-IV. Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for a comprehensive understanding of its clinical pharmacology.
The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards, particularly deuterium-labeled compounds, exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar extraction efficiencies and matrix effects, thereby providing a reliable means to correct for analytical variability. Hydroxy Pioglitazone (M-II)-d4 is a deuterated form of the M-II metabolite of Pioglitazone, designed specifically for use as an internal standard in bioanalytical assays to support pharmacokinetic studies. Its application ensures high accuracy and precision in the quantification of Hydroxy Pioglitazone in complex biological samples such as plasma and serum.
Principle of Application
This compound serves as an ideal internal standard for the quantification of Hydroxy Pioglitazone (M-II) in biological matrices. A known concentration of the deuterated standard is spiked into all samples, including calibration standards, quality control samples, and unknown study samples, at an early stage of sample preparation. During LC-MS/MS analysis, the deuterated internal standard is chromatographically separated along with the non-labeled analyte. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the incorporated deuterium (B1214612) atoms. By calculating the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as this ratio remains consistent even if there are variations in sample volume, extraction recovery, or instrument response.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Pioglitazone and its metabolite Hydroxy Pioglitazone using this compound as an internal standard.
Table 1: LC-MS/MS Parameters for Pioglitazone and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Pioglitazone | 357.2 | 134.2 | ESI+ |
| Hydroxy Pioglitazone (M-II/M-IV) | 373.0 | 150.1 | ESI+ |
| Pioglitazone-d4 (IS for Pioglitazone) | 361.1 | 134.2 | ESI+ |
| This compound (IS) | 377.1 (inferred) | 150.1 | ESI+ |
Note: The precursor ion for this compound is inferred by adding 4 Da to the mass of the unlabeled metabolite. The product ion is expected to be the same as the unlabeled form.
Table 2: Typical Bioanalytical Method Validation Parameters
| Parameter | Pioglitazone | Hydroxy Pioglitazone (M-II/M-IV) |
| Linearity Range | 15 - 2500 ng/mL | 10 - 1500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Mean Extraction Recovery | > 85% | > 85% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Pioglitazone, Hydroxy Pioglitazone, and this compound by dissolving the accurately weighed compounds in methanol (B129727).
-
Store the stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for Pioglitazone and Hydroxy Pioglitazone by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at a suitable concentration (e.g., 500 ng/mL) by diluting its stock solution with the same 50:50 methanol-water mixture.
-
Sample Preparation (Protein Precipitation Method)
-
Sample Thawing:
-
Thaw frozen plasma samples (calibration standards, QCs, and unknown study samples) on ice.
-
-
Aliquoting:
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
-
Spiking with Internal Standard:
-
Add 25 µL of the this compound internal standard working solution to each tube.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
-
Vortexing and Centrifugation:
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to initial conditions and equilibrate for 1 minute.
-
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in Table 1.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Metabolic pathway of Pioglitazone.
Caption: Bioanalytical workflow for pharmacokinetic studies.
References
Application Note: Mass Spectrometry Fragmentation of Hydroxy Pioglitazone (M-II)-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mass spectrometry fragmentation of the deuterated M-II metabolite of Pioglitazone (B448), Hydroxy Pioglitazone-d4. Pioglitazone is an oral anti-diabetic agent, and understanding the metabolism and fragmentation of its metabolites is crucial for pharmacokinetic and drug metabolism studies. This application note outlines a proposed fragmentation pathway and provides standardized protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, intended to aid in the quantitative and qualitative analysis of this compound in various biological matrices.
Introduction
Pioglitazone is extensively metabolized in vivo, with one of its major active metabolites being Hydroxy Pioglitazone (M-IV, with M-II also being a designation for a hydroxylated metabolite). The use of stable isotope-labeled internal standards, such as Hydroxy Pioglitazone-d4, is a standard practice in quantitative bioanalysis using mass spectrometry.[1] This approach allows for the correction of matrix effects and variations in sample processing, leading to more accurate and precise quantification. This note focuses on the fragmentation pattern of Hydroxy Pioglitazone-d4, providing essential information for setting up selective and sensitive LC-MS/MS methods.
Chemical Structure
-
Compound: Hydroxy Pioglitazone (M-II)-d4
-
Molecular Formula: C₁₉H₁₆D₄N₂O₄S
-
Molecular Weight: 376.46 g/mol
Proposed Mass Spectrometry Fragmentation
The fragmentation of Hydroxy Pioglitazone-d4 in positive ion electrospray ionization (ESI) mode is anticipated to follow a pathway similar to that of the non-deuterated Hydroxy Pioglitazone and the parent drug, Pioglitazone. The primary fragmentation is expected to occur at the ether linkage and the thiazolidinedione ring.
Parent Ion: The protonated molecule [M+H]⁺ of Hydroxy Pioglitazone-d4 is expected at m/z 377.2.
Major Fragment Ions: Based on the fragmentation of Pioglitazone and its metabolites, the following key fragment ions are proposed for Hydroxy Pioglitazone-d4:
-
m/z 154.1: This fragment likely corresponds to the deuterated hydroxy-ethyl-pyridine moiety following cleavage of the ether bond. This is a +4 Da shift from the corresponding fragment of the non-deuterated metabolite (m/z 150.1).[2][3]
-
m/z 138.1: A fragment resulting from the further loss of an oxygen atom from the m/z 154.1 ion.
-
m/z 240.1: This fragment represents the core structure after the loss of the thiazolidinedione ring.[4]
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of Hydroxy Pioglitazone-d4.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for the analysis of Hydroxy Pioglitazone-d4 and its non-deuterated analog.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Hydroxy Pioglitazone (M-II) | 373.1 | 150.1 | Major fragment from ether bond cleavage.[2][3] |
| This compound | 377.2 | 154.1 | Proposed major fragment for the deuterated standard. |
| Pioglitazone-d4 | 361.1 | 138.1 | For reference, a common transition for deuterated parent drug.[2] |
Experimental Protocols
This section provides a general protocol for the LC-MS/MS analysis of Hydroxy Pioglitazone-d4. The specific parameters may require optimization based on the instrumentation and biological matrix used.
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting small molecules from plasma or serum.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a different deuterated analog or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of Pioglitazone and its metabolites.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
The following are general MS parameters for a triple quadrupole mass spectrometer operating in positive ESI mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
MRM Transitions:
-
Hydroxy Pioglitazone-d4: Q1: 377.2 -> Q3: 154.1
-
Hydroxy Pioglitazone: Q1: 373.1 -> Q3: 150.1
Experimental Workflow
The overall workflow for the analysis of Hydroxy Pioglitazone-d4 is depicted below.
Caption: General workflow for the bioanalysis of Hydroxy Pioglitazone.
Conclusion
This application note provides a foundational understanding of the mass spectrometric behavior of Hydroxy Pioglitazone-d4. The proposed fragmentation pathway and the detailed experimental protocols offer a starting point for the development and validation of robust bioanalytical methods for pharmacokinetic and drug metabolism studies of Pioglitazone. Researchers are encouraged to optimize the provided methods for their specific instrumentation and analytical needs.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical and Clinical Studies Involving Deuterated Pioglitazone (PXL065)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experimental studies with deuterated pioglitazone (B448), referred to as PXL065. This document outlines its mechanism of action, summarizes key quantitative data from preclinical and clinical trials, and offers detailed protocols for relevant experiments.
Introduction to Deuterated Pioglitazone (PXL065)
Pioglitazone is a thiazolidinedione (TZD) class of drug used for the treatment of type 2 diabetes. It is a racemic mixture of (R)- and (S)-enantiomers that interconvert in vivo. Pioglitazone's primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2][3] However, PPARγ activation is also associated with undesirable side effects such as weight gain and fluid retention.[4][5]
PXL065 is the deuterium-stabilized (R)-enantiomer of pioglitazone.[4][6] Deuteration at the chiral center slows the interconversion to the (S)-enantiomer, which is a more potent PPARγ agonist.[1][7] Consequently, PXL065 exhibits significantly reduced PPARγ activity while retaining the non-genomic, beneficial effects of pioglitazone, such as inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC).[1][4][7][8][9] This modification aims to provide the therapeutic benefits of pioglitazone, particularly in conditions like non-alcoholic steatohepatitis (NASH) and X-linked adrenoleukodystrophy (ALD), with an improved safety profile.[4][10][11]
Key Signaling Pathways
The therapeutic effects of PXL065 are attributed to its modulation of specific signaling pathways, distinct from the strong PPARγ agonism of the (S)-enantiomer of pioglitazone.
PXL065 Signaling Pathway
The following diagram illustrates the proposed primary signaling pathway for PXL065, emphasizing its non-PPARγ-mediated effects.
Comparative Pioglitazone Signaling Pathway
For comparison, the signaling pathway of racemic pioglitazone, which includes significant PPARγ activation by the (S)-enantiomer, is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies comparing PXL065 and pioglitazone.
Preclinical Efficacy in a Mouse Model of X-linked Adrenoleukodystrophy (ALD)[10][11]
| Parameter | Control (Untreated Abcd1-null mice) | PXL065 (15 mg/kg/day) | Pioglitazone (15 mg/kg/day) |
| Plasma C26:0 Reduction | Baseline | -61% (p < 0.0001) | -48% (p < 0.0001) |
| Brain C26:0 Reduction | Baseline | -49% (p < 0.0001) | -42% (p < 0.0001) |
| Spinal Cord C26:0 Reduction | Baseline | -55% (p < 0.01) | No significant effect |
| Locomotor Activity | Impaired | Significantly improved | No significant improvement |
Clinical Efficacy in NASH Patients (DESTINY-1 Phase 2 Trial)[4][12][13][14]
| Parameter (36 weeks) | Placebo | PXL065 (7.5 mg/day) | PXL065 (15 mg/day) | PXL065 (22.5 mg/day) |
| Relative Reduction in Liver Fat Content (MRI-PDFF) | - | -21% to -25% (p=0.008-0.02 vs. placebo) | -21% to -25% (p=0.008-0.02 vs. placebo) | -21% to -25% (p=0.008-0.02 vs. placebo) |
| Patients with ≥1 Stage Fibrosis Improvement | 17% | 40% | 50% (p=0.06) | 35% |
| Change in HbA1c | Baseline | - | - | -0.41% (p=0.003 vs. placebo) |
| Change in Body Weight | - | - | - | +0.68 kg (not dose-dependent) |
| Incidence of Peripheral Edema | Similar to PXL065 groups | Similar to placebo | Similar to placebo | Similar to placebo |
Pharmacokinetic Parameters in Humans (Phase 1a Study)[1][15]
| Parameter | Actos® (45 mg Pioglitazone) | PXL065 (22.5 mg) |
| Relative Exposure to (R)-pioglitazone | Baseline | Increased ~3-fold |
| Exposure to (R)-pioglitazone vs. Actos® | - | 19% higher |
| Exposure to (S)-pioglitazone vs. Actos® | - | 42% lower |
| Exposure to Major Metabolites (M-III and M-IV) | Baseline | ~2-fold lower |
Experimental Protocols
Protocol for In Vivo Efficacy Study in a Mouse Model of NASH
This protocol is based on methodologies described in preclinical studies of PXL065.[1][7]
Objective: To evaluate the efficacy of PXL065 in reducing steatosis, inflammation, and fibrosis in a diet-induced mouse model of NASH.
Materials:
-
Male C57BL/6J mice
-
High-fat, high-cholesterol, and high-fructose diet (NASH-inducing diet)
-
PXL065
-
Pioglitazone (for comparison)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and care
-
Equipment for histological analysis (liver tissue) and biochemical assays (plasma)
Workflow:
Procedure:
-
Animal Model:
-
Acclimatize male C57BL/6J mice for one week.
-
Induce NASH by feeding a high-fat, high-cholesterol, and high-fructose diet for 16-24 weeks.
-
-
Grouping and Treatment:
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: PXL065 (e.g., 15 mg/kg, once daily)
-
Group 3: Pioglitazone (e.g., 30 mg/kg, once daily, for comparison)
-
-
Administer treatments via oral gavage daily for 4-8 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for plasma analysis of liver enzymes (ALT, AST), lipids, and metabolic parameters.
-
Euthanize mice and harvest livers for histological assessment of steatosis, inflammation, and fibrosis (H&E and Sirius Red staining).
-
For pharmacokinetic analysis, a satellite group of animals can be used where blood is collected at various time points after the final dose.
-
Protocol for LC-MS/MS Analysis of PXL065 and Pioglitazone Enantiomers in Plasma
This protocol is a synthesis of methods described for the analysis of pioglitazone and its deuterated forms.[12][13][14][15][16]
Objective: To quantify the concentrations of (R)- and (S)-pioglitazone, including their deuterated forms, in plasma samples.
Materials:
-
Plasma samples from study subjects
-
PXL065 and pioglitazone analytical standards
-
Deuterated internal standards (e.g., pioglitazone-d4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Chiral HPLC column (e.g., ACI cellu 1, Phenomenex Lux Cellulose-1)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with electrospray ionization)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System:
-
Column: Chiral stationary phase column suitable for enantiomeric separation.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 60:40 (v/v) acetonitrile:water with 0.1% formic acid.[16]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Pioglitazone: m/z 357.2 -> 134.1
-
Hydroxypioglitazone (Metabolite M-IV): m/z 373.1 -> 150.1
-
Ketopioglitazone (Metabolite M-III): m/z 371.1 -> 148.1
-
Pioglitazone-d4 (Internal Standard): m/z 361.1 -> 138.1
-
Note: Specific transitions for PXL065 would need to be determined based on its exact mass.
-
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analytes.
-
Quantify the concentration of each enantiomer in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Conclusion
Deuterated pioglitazone (PXL065) represents a promising therapeutic agent by offering the beneficial non-genomic effects of pioglitazone while minimizing the PPARγ-associated side effects. The experimental designs and protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of PXL065 in various disease models. Careful attention to chiral separation and quantification is critical for accurately assessing the pharmacokinetic and pharmacodynamic properties of this novel deuterated drug.
References
- 1. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioglitazone inhibits cancer cell growth through STAT3 inhibition and enhanced AIF expression via a PPARγ-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 4. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]
- 5. NASH | Poxel SA [poxelpharma.com]
- 6. Poxel Announces the Publication of Two Preclinical Articles on X-Linked Adrenoleukodystrophy for PXL065 and PXL770 | Poxel SA [poxelpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. deuterium-stabilized R-pioglitazone (PXL065) / Poxel SA [delta.larvol.com]
- 9. Poxel Announces Positive Results from a Preclinical Study for PXL065, a Proprietary Deuterium-Stabilized R-Stereoisomer of Pioglitazone, in Hypertrophic Cardiomyopathy | Poxel SA [poxelpharma.com]
- 10. | BioWorld [bioworld.com]
- 11. Therapeutic potential of deuterium‐stabilized (R)‐pioglitazone—PXL065—for X‐linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
- 13. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study [scirp.org]
- 16. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydroxy Pioglitazone (M-II)-d4 Peak Resolution in HPLC
Welcome to the technical support center for improving the High-Performance Liquid Chromatography (HPLC) analysis of Hydroxy Pioglitazone (M-II)-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and enhance peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak resolution in HPLC important?
A1: Hydroxy Pioglitazone (M-II) is an active metabolite of Pioglitazone, an oral anti-diabetic medication. The "-d4" indicates that it is a deuterated version of the M-II metabolite, commonly used as an internal standard in quantitative bioanalysis by LC-MS/MS. Good peak resolution is crucial to separate it from the non-deuterated (endogenous or administered) M-II, other metabolites, and potential matrix interferences, ensuring accurate and precise quantification.
Q2: We are observing peak splitting or a shoulder on our this compound peak. What are the potential causes?
A2: Peak splitting or shoulders for a deuterated internal standard can arise from several factors:
-
Co-elution with an interfering compound: This could be another metabolite, a matrix component, or a contaminant.
-
The deuterium (B1214612) isotope effect: The presence of deuterium can sometimes lead to slight chromatographic separation from the non-deuterated analyte, which might appear as a shoulder if the resolution is not optimal.[1]
-
Column issues: A blocked column frit or a void at the head of the column can distort peak shape.[2][3]
-
Injection solvent mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Q3: Our this compound peak is broad. How can we improve its sharpness?
A3: Broad peaks can be addressed by:
-
Optimizing the mobile phase: Adjusting the organic solvent percentage, pH, or buffer concentration can significantly impact peak shape.
-
Reducing extra-column volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Ensuring proper column equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection.
-
Lowering the flow rate: Slower flow rates can sometimes lead to sharper peaks, but this will also increase the run time.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Other Components
This guide will walk you through a systematic approach to improving the separation of your deuterated internal standard from other peaks in your chromatogram.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor peak resolution.
Step 1: Mobile Phase Optimization
The mobile phase composition is a critical factor in achieving good chromatographic separation.
-
Adjusting pH: The retention of Pioglitazone and its metabolites can be sensitive to the pH of the mobile phase.[4][5] Systematically varying the pH can alter the ionization state of the analytes and improve separation.
-
Organic Modifier: Try changing the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) or adjusting its proportion in the mobile phase.
-
Buffer Concentration: Ensure adequate buffering capacity to maintain a stable pH throughout the analysis.
Experimental Protocol: Mobile Phase pH Scouting
-
Prepare a series of mobile phases with identical organic solvent compositions but varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0). Use a suitable buffer for each pH range.
-
Equilibrate the HPLC system with the first mobile phase until a stable baseline is achieved.
-
Inject a standard solution containing this compound and other relevant compounds.
-
Record the chromatogram and measure the resolution between the peaks of interest.
-
Repeat steps 2-4 for each mobile phase pH.
-
Analyze the data to determine the optimal pH for separation.
Data Presentation: Effect of Mobile Phase pH on Resolution
| Mobile Phase pH | Retention Time of M-II-d4 (min) | Resolution (Rs) between M-II-d4 and interfering peak |
| 3.0 | 4.2 | 1.1 |
| 4.0 | 5.1 | 1.8 |
| 5.0 | 6.3 | 1.5 |
| 6.0 | 7.5 | 1.2 |
Note: This is example data to illustrate the expected trend.
Step 2: Column Evaluation
The choice of stationary phase can significantly impact selectivity.
-
Stationary Phase Chemistry: If using a standard C18 column, consider trying a different stationary phase, such as a C8, Phenyl-Hexyl, or a column with a different bonding technology.
-
Particle Size: Smaller particle size columns generally provide higher efficiency and better resolution, but at the cost of higher backpressure.
Issue 2: Peak Shape Problems (Splitting, Tailing, Fronting)
This guide focuses on diagnosing and resolving common peak shape issues for this compound.
Logical Relationship: Diagnosing Peak Shape Issues
Caption: A diagram illustrating the logical process for diagnosing the cause of poor peak shape.
Troubleshooting Steps:
-
Check for System-Wide Issues: If all peaks in the chromatogram are distorted, the problem is likely systemic.
-
Action: Inspect the column for blockages by reversing and flushing it. If the problem persists, the column may need to be replaced. Check for leaks in the system.
-
-
Address Single-Peak Problems: If only the this compound peak is affected, the issue is likely specific to this compound.
-
Action for Suspected Co-elution: Adjust the mobile phase composition or gradient to improve separation as described in "Issue 1".
-
Action for Injection Solvent Mismatch: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.
-
Addressing the Deuterium Isotope Effect: This can cause a slight retention time shift between the deuterated and non-deuterated compound.
-
Optimize Selectivity: Fine-tune the mobile phase composition (pH, organic solvent) to minimize this separation.
-
Consider a Lower Resolution Column: In some LC-MS/MS applications where baseline separation is not strictly required, a lower-resolution column might help the peaks to co-elute, which can be advantageous for internal standard quantification.[1]
-
-
Experimental Protocol: Injection Solvent Evaluation
-
Prepare aliquots of your sample and dissolve them in different solvents:
-
Initial mobile phase composition
-
A stronger solvent (e.g., 100% acetonitrile)
-
A weaker solvent (e.g., higher aqueous content than the mobile phase)
-
-
Inject each sample onto the equilibrated HPLC system.
-
Compare the peak shapes obtained with each injection solvent.
Data Presentation: Impact of Injection Solvent on Peak Asymmetry
| Injection Solvent | Peak Asymmetry Factor |
| Initial Mobile Phase | 1.1 |
| 100% Acetonitrile | 2.5 (fronting) |
| 20% Acetonitrile in Water | 1.2 |
Note: This is example data. An asymmetry factor close to 1.0 indicates a symmetrical peak.
By following these troubleshooting guides and referring to the provided experimental protocols and data presentation examples, you can systematically address issues with peak resolution and shape for this compound in your HPLC analyses.
References
Technical Support Center: ESI-MS/MS Analysis of Hydroxy Pioglitazone (M-II)-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the ESI-MS/MS analysis of Hydroxy Pioglitazone (B448) (M-II) and its deuterated internal standard, Hydroxy Pioglitazone (M-II)-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. In ESI-MS/MS, this typically manifests as ion suppression, where the signal intensity of Hydroxy Pioglitazone (M-II) and its d4-internal standard is reduced. This can lead to inaccurate quantification, decreased sensitivity, and poor reproducibility of results. The matrix comprises all components in the sample apart from the analyte of interest, such as salts, lipids, and proteins.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this compensate for matrix effects?
A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, the deuterium (B1214612) isotope effect can sometimes cause a slight chromatographic shift between the analyte and the internal standard. If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q3: What are the common sources of matrix effects in bioanalytical samples?
A3: Common sources of matrix effects include:
-
Endogenous components: Phospholipids, salts, and proteins from biological matrices like plasma or urine.
-
Exogenous components: Dosing vehicles, anticoagulants (e.g., heparin), and contaminants from collection tubes or sample preparation plates.
Q4: What are the expected mass transitions for Hydroxy Pioglitazone (M-II) and this compound?
A4: Based on its chemical structure (C₁₉H₂₀N₂O₄S), the protonated molecule [M+H]⁺ for Hydroxy Pioglitazone (M-II) is m/z 373.12. For the d4-labeled internal standard, the [M+H]⁺ is m/z 377.15. While a specific product ion for M-II is not consistently reported in the literature, a common transition for the isomeric M-IV metabolite is m/z 373.1 -> 150.1. It is crucial to optimize the collision energy to find the most stable and intense product ion for M-II in your system. For the d4-internal standard, a corresponding shift in the product ion may or may not be observed, depending on the fragmentation pathway. Alternatively, a common fragment ion that does not contain the deuterium labels can be used.
Troubleshooting Guides
Problem 1: Poor Sensitivity and Low Signal-to-Noise for Hydroxy Pioglitazone (M-II) and its d4-Internal Standard
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the retention time regions with the most significant ion suppression.
-
Optimize Sample Cleanup: If ion suppression is significant, enhance the sample preparation method. Transitioning from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a larger portion of interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing ion suppression, though this may also decrease the analyte signal.
-
Chromatographic Separation: Modify the LC method to separate Hydroxy Pioglitazone (M-II) from the regions of ion suppression. This can involve adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.
Problem 2: Inaccurate and Irreproducible Quantitative Results
Possible Cause: Differential matrix effects on Hydroxy Pioglitazone (M-II) and its d4-internal standard due to chromatographic separation.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the internal standard. A noticeable separation in their retention times can lead to inaccurate correction.
-
Evaluate Matrix Factor: Quantify the extent of ion suppression for both the analyte and the internal standard individually by comparing the peak areas in post-extraction spiked blank matrix with those in a clean solution.
-
Adjust Chromatography: Modify the chromatographic conditions to achieve co-elution of the analyte and internal standard. This may involve fine-tuning the mobile phase gradient or temperature.
Quantitative Data Summary
The following table summarizes typical quantitative parameters reported in the literature for the analysis of pioglitazone and its hydroxy metabolites. Note that these values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | Pioglitazone | Hydroxy Pioglitazone (M-IV) | Reference |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | [1] |
| Linear Range | 10-1800 ng/mL | 10-1800 ng/mL | [1] |
| Mean Extraction Recovery | >87.8% | >87.8% | [1] |
| Inter-day Precision (%CV) | ≤10.5% | ≤10.5% | [2] |
| Inter-day Accuracy (%Nominal) | 84.6-103.5% | 96.8-101.0% | [2] |
Detailed Experimental Protocols
Protocol 1: Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Hydroxy Pioglitazone (M-II) standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of Hydroxy Pioglitazone (M-II) at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the Hydroxy Pioglitazone (M-II) standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for the analyte is observed, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for Hydroxy Pioglitazone (M-II) throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove interfering components from the sample matrix.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Methanol (B129727) (conditioning and elution solvent)
-
Water (equilibration solvent)
-
2% Phosphoric acid
-
Internal standard solution (this compound)
-
Plasma sample
Methodology:
-
To 300 µL of plasma sample, add 20 µL of the internal standard solution and 300 µL of 2% phosphoric acid.
-
Vortex the mixture.
-
Condition the SPE plate with 200 µL of methanol, followed by equilibration with 200 µL of water.
-
Load the sample mixture onto the SPE plate.
-
Wash the plate with a 5% methanol/water solution.
-
Elute the analyte and internal standard with two aliquots of methanol (50 µL and 25 µL).
-
Dilute the eluate with 75 µL of water before injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for inaccurate results.
References
"Troubleshooting poor recovery of Hydroxy Pioglitazone (M-II)-d4"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Hydroxy Pioglitazone (M-II)-d4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Hydroxy Pioglitazone (M-II) is one of the primary active metabolites of Pioglitazone, an oral anti-hyperglycemic agent.[1][2][3] Pioglitazone is metabolized in the liver by CYP2C8 and CYP3A4 enzymes.[1][2][4] this compound is a stable isotope-labeled (deuterated) version of the M-II metabolite. It is an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) because it has nearly identical chemical and physical properties to the unlabeled analyte. This allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variability.[5]
Q2: What are the most common causes of poor or inconsistent recovery of this compound?
Poor recovery of a deuterated internal standard like this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Sample Preparation Issues: Inefficient or variable extraction from the biological matrix, analyte co-precipitation with proteins, and errors in the spiking of the internal standard.[6][7]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer's ion source, leading to inaccurate signal intensity.[6][8]
-
Chromatographic Problems: Poor peak shape, retention time shifts, or separation of the deuterated standard from the native analyte can lead to differential matrix effects.[6][7]
-
Instability of the Internal Standard: Deuterium atoms may undergo exchange with protons in the surrounding solution, particularly at non-stable positions on the molecule or under certain pH conditions.[9][10]
-
Instrumental Issues: A dirty ion source, inconsistent injection volumes, or a failing LC column can all contribute to signal loss.[6]
Q3: My this compound signal is completely absent in all samples. What should I check first?
A total loss of the internal standard signal across an entire analytical run typically points to a systemic failure. A logical troubleshooting approach is as follows:
-
Verify the Internal Standard Spiking Solution: Confirm the concentration and integrity of your this compound stock and working solutions. Ensure they were prepared correctly and have not degraded.
-
Review the Sample Preparation Protocol: Double-check that the internal standard was added to all samples. A simple human error, such as forgetting this step, is a common cause.[6]
-
Inspect the LC-MS System: Check for any leaks in the LC system. Ensure the correct mass spectrometry method, including the specific MRM transition for this compound, was used.[6]
Troubleshooting Guides
Guide 1: Addressing Low Recovery During Protein Precipitation
Protein precipitation is a common method for sample cleanup, but it can lead to co-precipitation of the analyte and internal standard if not optimized.
Problem: Consistently low recovery of this compound after protein precipitation.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Protein Precipitation | Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to the sample. A 3:1 or 4:1 ratio is a good starting point. | Different proteins precipitate more effectively with different organic solvents and at different ratios. |
| Analyte/IS Co-precipitation | Adjust the pH of the sample or the precipitation solvent. Experiment with different organic solvents. | The solubility of this compound can be pH-dependent. Changing the solvent may alter its solubility relative to the precipitated proteins.[7] |
| Insufficient Mixing | Ensure thorough vortexing after adding the precipitating solvent to create a fine protein suspension. | Inadequate mixing can trap the analyte and IS within larger protein aggregates, leading to their removal with the protein pellet.[7] |
| Suboptimal Temperature | Perform the precipitation step at a lower temperature (e.g., on ice). | Lower temperatures generally decrease the solubility of proteins, leading to more complete precipitation.[7] |
Guide 2: Diagnosing and Mitigating Matrix Effects
Matrix effects are a significant source of variability in LC-MS analysis.
Problem: High variability in the recovery of this compound between different samples.
Experimental Protocol: Matrix Effect Evaluation
To determine if co-eluting matrix components are causing ion suppression or enhancement, a matrix effect study should be performed.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
-
Recovery (RE) = (Peak Area of IS in Set C) / (Peak Area of IS in Set B)
-
Data Presentation: Example Matrix Effect and Recovery Data
| Sample Source | Peak Area (Set A) | Peak Area (Set B) | Peak Area (Set C) | Matrix Factor (MF) | Recovery (RE) |
| Plasma Lot 1 | 1,500,000 | 900,000 | 765,000 | 0.60 (Suppression) | 85% |
| Plasma Lot 2 | 1,500,000 | 1,200,000 | 1,020,000 | 0.80 (Suppression) | 85% |
| Plasma Lot 3 | 1,500,000 | 1,450,000 | 1,232,500 | 0.97 (No Effect) | 85% |
Solutions for Mitigating Matrix Effects:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting interferences.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general procedure for SPE. Optimization may be required.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727).
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load 0.5 mL of the plasma sample (pre-spiked with this compound) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is an example of LC-MS/MS parameters. The specific instrument and column will require method development.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The specific precursor and product ions for this compound should be determined by infusion and optimization on the mass spectrometer.
Visualizations
Caption: Troubleshooting workflow for poor recovery of this compound.
Caption: Simplified metabolic pathway of Pioglitazone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Hydroxy Pioglitazone (M-II)-d4
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the optimization of mass spectrometer parameters for the analysis of Hydroxy Pioglitazone (M-II)-d4. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial Multiple Reaction Monitoring (MRM) transitions for this compound?
A1: For this compound, the protonated precursor ion [M+H]⁺ is expected at m/z 377.5, based on a molecular weight of 376.47 g/mol . The primary product ion is typically observed at m/z 150.1, as the deuterium (B1214612) labels are commonly placed on a part of the molecule that is lost during fragmentation. However, some literature reports fragmentation where the deuterium labels are retained, suggesting a product ion of m/z 154.1.[1][2][3] It is crucial to confirm the optimal transition experimentally.
Q2: What are typical starting values for key mass spectrometer parameters like Collision Energy (CE) and Declustering Potential (DP)?
A2: Based on published methods for the closely related non-deuterated Hydroxy Pioglitazone, excellent starting parameters for optimization are a Declustering Potential (DP) of approximately 55 V and a Collision Energy (CE) of around 38 V.[2] These values should be fine-tuned for your specific instrument and experimental conditions to achieve maximum sensitivity.
Q3: How should I systematically optimize the MS/MS parameters for this compound?
A3: The most effective method for optimization is through direct infusion of a standard solution of this compound into the mass spectrometer. This involves systematically varying one parameter at a time while holding others constant and monitoring the signal intensity of the target MRM transition. The general workflow involves optimizing the precursor ion selection, followed by the product ion, and then tuning voltage parameters like CE and DP.
Quantitative Data Summary
For ease of reference, the following tables summarize the recommended starting parameters for your experiments.
Table 1: Recommended Initial MS/MS Parameters for this compound
| Parameter | Recommended Value | Notes |
| Precursor Ion (Q1) m/z | 377.5 | [M+H]⁺ for the d4 isotopologue. |
| Product Ion (Q3) m/z | 150.1 | Based on fragmentation of the non-deuterated analogue.[2][3] Confirm experimentally. |
| Declustering Potential (DP) | ~ 55 V | A good starting point based on similar compounds.[2] |
| Collision Energy (CE) | ~ 38 V | A good starting point based on similar compounds.[2] |
| Entrance Potential (EP) | ~ 10 V | A typical value for this class of molecules.[2] |
| Collision Exit Potential (CXP) | ~ 3 V | A typical value for this class of molecules.[2] |
Table 2: Typical ESI Source-Dependent Parameters
| Parameter | Recommended Value/Range | Notes |
| IonSpray Voltage | 5500 V | Can be optimized in the range of 4500-5500 V.[2] |
| Temperature | 400 °C | Source temperature can be optimized for signal stability.[2] |
| Nebulizer Gas (Gas 1) | 241.3 kPa (35 psi) | Instrument-dependent; adjust for a stable spray.[2] |
| Curtain Gas (CUR) | 241.3 kPa (35 psi) | Helps prevent solvent clusters from entering the MS.[2] |
| Collision Gas (CAD) | 34.5 kPa (5 psi) | Typically nitrogen; pressure affects fragmentation efficiency.[2] |
Experimental Protocols
Protocol: Optimization of MS/MS Parameters via Direct Infusion
This protocol describes the standard procedure for fine-tuning mass spectrometer parameters to achieve the highest signal intensity for this compound.
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 100-500 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup:
-
Set up a syringe pump to directly infuse the working solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Allow the signal to stabilize for several minutes.
-
-
Q1 Precursor Ion Optimization:
-
In a full scan mode (e.g., Q1 Scan), identify the m/z of the protonated molecule, which should be approximately 377.5.
-
Set the instrument to acquire data at this specific m/z to confirm a stable signal.
-
-
Q3 Product Ion Optimization:
-
Select the precursor ion at m/z 377.5 and perform a product ion scan to identify the most abundant fragment ions.
-
Identify the most intense and stable product ion for the MRM transition (expected to be near m/z 150.1).[2]
-
-
Collision Energy (CE) Optimization:
-
Set the instrument to MRM mode using the determined precursor and product ions.
-
While infusing the solution, ramp the CE value across a relevant range (e.g., 10 V to 60 V) and record the signal intensity at each step.
-
Plot the intensity against the CE value to determine the optimal setting that yields the highest signal.
-
-
Declustering Potential (DP) Optimization:
-
Using the optimized CE, ramp the DP value across a relevant range (e.g., 30 V to 80 V).
-
Plot the intensity against the DP value to find the optimum that provides the best signal without causing in-source fragmentation.
-
-
Source Parameter Tuning:
-
Fine-tune source-dependent parameters such as IonSpray Voltage and source temperature to maximize signal intensity and stability.
-
Troubleshooting Guide
Q: Why am I seeing a weak or no signal for my this compound standard?
A: A weak or absent signal can stem from several issues. Follow the logical progression in the diagram below to diagnose the problem. Start by checking the infusion and spray stability, then verify your MS parameter settings, and finally consider the integrity of your standard and mobile phases.
Q: Why is my signal unstable or showing poor reproducibility?
A: Signal instability is often related to the ion source or the liquid chromatography system.
-
Unstable Electrospray: Visually inspect the spray needle. An inconsistent or sputtering spray is a common cause. This can be due to a partial clog in the transfer lines or emitter, incorrect positioning of the needle, or improper gas flow settings.
-
Source Contamination: A dirty ion source can lead to fluctuating signal intensity. Follow the manufacturer's guidelines for cleaning the source components.
-
Temperature Fluctuations: Ensure the source temperature and curtain gas temperatures are stable and have been given adequate time to equilibrate.
-
Inconsistent Pumping: In an LC-MS/MS setup, check for pressure fluctuations from the HPLC/UPLC pumps, which can indicate leaks or pump seal issues.
Q: I'm observing high background noise or interfering peaks. What should I do?
A: High background can obscure your analyte signal.
-
Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium (B1175870) formate). Prepare mobile phases fresh daily.
-
Sample Carryover: If you see the analyte peak in blank injections, it indicates carryover. Develop a robust needle and injection port washing method using a strong organic solvent.
-
Matrix Effects: If analyzing samples in a complex matrix like plasma, co-eluting endogenous compounds can suppress or enhance the ionization of your analyte. Optimize your chromatographic separation to resolve the analyte from major matrix components. Consider using a more rigorous sample preparation technique like solid-phase extraction (SPE).[3]
References
Technical Support Center: Hydroxy Pioglitazone (M-II)-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Hydroxy Pioglitazone (M-II)-d4 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This phenomenon can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[2] The "matrix" consists of all components in a sample apart from the analyte, such as proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression is particularly prevalent in electrospray ionization (ESI), a common ionization technique used for pharmaceutical analysis.[1]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression.[1][3] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[3] However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the deuterated IS.[1] This separation can be caused by the "deuterium isotope effect," which can slightly alter the physicochemical properties of the molecule.[1] If this separation leads to the analyte and IS eluting into regions with different matrix components, they will be affected by ion suppression to different extents, leading to inaccurate results.[4]
Q3: What are the common sources of ion suppression in bioanalytical methods?
Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
-
Endogenous matrix components: Salts, phospholipids, and proteins naturally present in biological samples like plasma and urine are common culprits.[5]
-
Exogenous substances: Contaminants introduced during sample collection, processing, or analysis can also cause suppression. These can include plasticizers from collection tubes, detergents, and mobile phase additives like trifluoroacetic acid (TFA).[2]
-
High analyte concentration: At high concentrations, the analyte itself can cause "self-suppression," leading to a non-linear response.[5]
-
Mobile phase additives: Non-volatile buffers or high concentrations of volatile salts like ammonium (B1175870) acetate (B1210297) can lead to significant ion suppression.[6][7]
Troubleshooting Guide
Problem 1: Low or inconsistent signal for this compound.
| Possible Cause | Recommended Action |
| Significant Ion Suppression | 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[3] 2. Improve Sample Cleanup: Optimize your sample preparation protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[6] 3. Chromatographic Separation: Adjust your HPLC/UHPLC method to separate Hydroxy Pioglitazone (M-II) from the suppression zones. This can involve changing the mobile phase composition, gradient profile, or even the type of analytical column.[2] 4. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of detection.[8][9] |
| Suboptimal Ionization Parameters | 1. Tune Mass Spectrometer: Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature for this compound.[6] |
| Poor Recovery During Sample Preparation | 1. Evaluate Extraction Efficiency: Determine the recovery of this compound through your sample preparation procedure by comparing the response of an analyte spiked into the matrix before and after extraction. |
Problem 2: The signal for the deuterated internal standard (this compound) is not tracking with the analyte.
| Possible Cause | Recommended Action |
| Chromatographic Separation of Analyte and IS | 1. Verify Co-elution: Inject a mixed standard of Hydroxy Pioglitazone (M-II) and this compound to confirm they have identical retention times under your chromatographic conditions.[3] 2. Adjust Chromatography: If separation is observed, modify the chromatographic method to ensure co-elution. This might involve using a column with a different stationary phase or adjusting the mobile phase.[4] |
| Differential Ion Suppression | 1. Evaluate Matrix Effects Individually: Assess the degree of ion suppression for both the analyte and the internal standard separately by comparing their response in neat solution versus a post-extraction spiked blank matrix.[1] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
A standard solution of Hydroxy Pioglitazone (M-II) is continuously infused into the MS detector, post-column.
-
A blank, extracted sample matrix (e.g., plasma, urine) is injected onto the LC column.
-
The signal of the infused standard is monitored. A drop in the signal indicates the elution of matrix components that are causing ion suppression at that retention time.[3]
Caption: Post-column infusion experimental setup.
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression for Hydroxy Pioglitazone (M-II) and its deuterated internal standard.
Methodology:
-
Set A: Prepare a standard solution of Hydroxy Pioglitazone (M-II) and this compound in a neat solvent (e.g., mobile phase).
-
Set B: Prepare a blank biological matrix sample and perform the sample extraction procedure. Spike the extracted blank matrix with the same concentration of the analyte and internal standard as in Set A.
-
Inject both sets of samples and compare the peak areas. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Caption: Workflow for assessing matrix effects.
By systematically addressing these potential issues, researchers can effectively minimize ion suppression and ensure the development of a robust and reliable analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
"Stability issues of Hydroxy Pioglitazone (M-II)-d4 in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hydroxy Pioglitazone (B448) (M-II)-d4 in solution. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for Hydroxy Pioglitazone (M-II)-d4 is limited in publicly available literature. The following guidance is based on the known stability of the parent drug, Pioglitazone Hydrochloride, and general best practices for handling deuterated drug metabolites. It is crucial to perform compound-specific validation for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and in solution?
A1:
-
Solid Form: Based on supplier recommendations for Hydroxy Pioglitazone (M-II) and its deuterated analogs, the solid form should be stored at -20°C.[1][2]
-
In Solution: Stock solutions of Pioglitazone and its metabolites are typically prepared in methanol (B129727) and have been found to be stable for at least one month when stored at -20°C.[3] For long-term storage, it is advisable to keep solutions at -80°C.[3] Short-term benchtop stability in a biological matrix (e.g., plasma) has been demonstrated for up to 8 hours.[3]
Q2: What solvents are recommended for preparing stock solutions of this compound?
A2: Methanol is a commonly used solvent for preparing stock solutions of pioglitazone and its metabolites for analytical purposes.[3] Dimethyl sulfoxide (B87167) (DMSO) is another potential solvent, although the solubility of Hydroxy Pioglitazone (M-II) in DMSO is described as "slight".[1] It is recommended to verify the solubility and stability in your chosen solvent system.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not well-documented, studies on the parent drug, Pioglitazone Hydrochloride, indicate potential for degradation under the following conditions:
-
Acidic and Alkaline Hydrolysis: Pioglitazone shows significant degradation in both acidic (e.g., 3N HCl) and alkaline (e.g., 0.1N NaOH) conditions.[4]
-
Oxidation: The parent drug is susceptible to oxidative degradation, for instance, in the presence of hydrogen peroxide.[4][5] One of the identified oxidative degradation products of pioglitazone is pioglitazone N-oxide.[5]
-
Photolytic Degradation: Exposure to light can also lead to degradation.[4]
It is plausible that the M-II metabolite would exhibit similar sensitivities.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential.[6][7] Such a method should be able to separate the intact this compound from any potential degradants. The stability can be assessed by monitoring the peak area of the analyte over time under different storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of analyte signal over time in prepared solutions. | Degradation of the compound. | • Prepare fresh solutions. • Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. • Protect solutions from light by using amber vials or covering with aluminum foil. • If working with acidic or basic mobile phases, neutralize the sample solutions before storage. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | • Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. • Compare the chromatogram of a freshly prepared standard to an aged one to identify new peaks. |
| Inconsistent results between experiments. | Instability in the autosampler. | • Check the autosampler temperature control. For many compounds, maintaining samples at a low temperature (e.g., 4°C) in the autosampler is recommended. • Evaluate the stability of the analyte in the mobile phase or injection solvent over the typical duration of an analytical run. A 72-hour stability in the autosampler has been demonstrated for a similar metabolite.[3] |
| Poor recovery from biological matrices. | Adsorption to container surfaces or instability in the matrix. | • Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. • Evaluate the stability of the analyte in the specific biological matrix at the intended storage and processing temperatures. |
Quantitative Data Summary
The following tables summarize the degradation of the parent drug, Pioglitazone Hydrochloride, under various stress conditions. This data can serve as a proxy for anticipating the potential stability of this compound.
Table 1: Degradation of Pioglitazone Hydrochloride under Hydrolytic and Oxidative Conditions
| Condition | Duration | % Degradation | Reference |
| 0.1N NaOH | 60 min | 13.07% | [4] |
| 0.1N NaOH | 90 min | 17.95% | [4] |
| 3N HCl | 60 min | 19.75% | [4] |
| 3N HCl | 90 min | 21.79% | [4] |
| Hydrogen Peroxide | 15 min | 12.65% | [4] |
| 4N HCl | 30 min | 24.5% | [8] |
| 4N NaOH | 30 min | 18.1% | [8] |
| 30% v/v H₂O₂ | 30 min | 2% | [8] |
Table 2: Degradation of Pioglitazone Hydrochloride under Thermal and Photolytic Conditions
| Condition | Duration | % Degradation | Reference |
| Dry Heat (70°C) | 48 hrs | 0.14% | [4] |
| Photolytic | 3 hrs | 12.53% | [4] |
| Photolytic | 6 hrs | 18.36% | [4] |
| Thermal | - | 1.9% | [8] |
| Photostability | - | 4.5% | [8] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is adapted from studies on Pioglitazone Hydrochloride and can be used as a starting point for investigating the stability of this compound.[8][9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at room temperature for 12 hours. Neutralize with 1 mL of 1N NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 12 hours. Neutralize with 1 mL of 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide. Keep at room temperature for 12 hours.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 20 days.[9]
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 4 hours.[9]
-
Analysis: After the specified duration, dilute the solutions to a suitable concentration and analyze using a validated stability-indicating HPLC or LC-MS/MS method. Compare the results to a freshly prepared, unstressed solution.
Visualizations
Caption: Metabolic pathway of Pioglitazone to its active metabolites.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | 101931-00-4 [chemicalbook.com]
- 2. Hydroxy Pioglitazone (M-II) - CAS - 101931-00-4 | Axios Research [axios-research.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. ijpsr.com [ijpsr.com]
- 9. chalcogen.ro [chalcogen.ro]
"Addressing chromatographic peak tailing for Hydroxy Pioglitazone (M-II)-d4"
Welcome to the Technical Support Center. This guide provides troubleshooting strategies and answers to frequently asked questions regarding chromatographic peak tailing for Hydroxy Pioglitazone (M-II)-d4.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem for quantifying this compound?
A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is a distortion where the latter half of the peak is broader than the front half.[2] This is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration, and compromise the overall accuracy and precision of quantification.[1][3] For accurate analysis of this compound, achieving a symmetrical peak is critical.
Q2: What is the most common cause of peak tailing for a compound like this compound?
A2: The most frequent cause of peak tailing for basic compounds is the presence of secondary retention mechanisms.[4] Hydroxy Pioglitazone, containing basic nitrogen groups, can interact strongly with ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based stationary phases.[4][5] This secondary interaction, in addition to the primary reversed-phase retention, causes some analyte molecules to be retained longer, resulting in a tailing peak.[4]
Q3: How does the mobile phase pH affect peak tailing for my analyte?
A3: Mobile phase pH is a critical factor.[6] Silanol groups on silica (B1680970) columns are acidic and become ionized at mid-range pH levels.[1] By lowering the mobile phase pH (typically to pH < 3), these silanol groups become protonated (Si-OH), which significantly reduces their unwanted interaction with basic analytes like this compound.[4][6] However, be mindful that operating at a very low pH can decrease the retention time of basic analytes, which may require adjusting the organic modifier content in the mobile phase.[4]
Q4: Can my choice of column impact peak tailing?
A4: Absolutely. To minimize secondary silanol interactions, it is highly recommended to use a modern, high-purity, Type B silica column that has been "end-capped".[1][7] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[4] Columns with polar-embedded phases can also provide shielding for basic compounds and improve peak shape.[7]
Q5: My peak tailing issue appeared suddenly. What should I check first?
A5: If peak tailing appears suddenly for all peaks in your chromatogram, the issue is likely physical rather than chemical.[8] The most common culprits are a partially blocked column inlet frit or the formation of a void at the head of the column.[8][9] Debris from samples, the mobile phase, or instrument wear can clog the frit, distorting the sample band.[8] Try reversing and flushing the column (if the manufacturer allows) or replacing the column to see if the problem is resolved.[8]
Q6: Could the solvent I dissolve my sample in be the cause of the peak tailing?
A6: Yes, the sample solvent can significantly affect peak shape.[10] If the sample solvent is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause band broadening and peak distortion, including tailing or fronting.[9][11] As a best practice, the sample solvent should be weaker than or the same strength as the mobile phase.[9][10] If your sample preparation results in a strong solvent, consider evaporating and reconstituting in a weaker, more compatible solvent.[11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. mac-mod.com [mac-mod.com]
Technical Support Center: Analysis of Hydroxy Pioglitazone (M-II)-d4
Welcome to the technical support center for the analysis of Hydroxy Pioglitazone (B448) (M-II)-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and mitigate sources of contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxy Pioglitazone (M-II)-d4, and what is its primary role in analysis?
A1: Hydroxy Pioglitazone (M-II or M-IV) is a major active metabolite of Pioglitazone, an oral anti-diabetic medication.[1][2][3] The "-d4" signifies that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope. Hydroxy Pioglitazone-d4 is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its purpose is to correct for variability during sample preparation and to account for matrix effects, thereby improving the accuracy and precision of the quantification of the unlabeled analyte, Hydroxy Pioglitazone.[4]
Q2: What are the most common sources of contamination or interference in the analysis of this compound?
A2: The most common sources of interference can be broadly categorized as:
-
Isotopic Interference: Naturally occurring isotopes (primarily ¹³C) of the unlabeled Hydroxy Pioglitazone can contribute to the signal in the mass channel of the deuterated internal standard. This becomes more significant at high analyte concentrations.[4][5]
-
Sample Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can co-elute with the analyte or internal standard, causing ion suppression or enhancement in the mass spectrometer source.
-
Cross-Contamination: This can arise from various sources, including contaminated solvents, improperly cleaned glassware, autosampler carryover from high-concentration samples, or impurities in the reference standards. Sample preparation techniques themselves can introduce errors.[6][7]
-
Interference from Metabolites or Co-administered Drugs: Other metabolites of Pioglitazone or other drugs taken by the subject could potentially be isobaric (have the same mass) with the analyte or internal standard and may not be chromatographically separated.
Q3: My calibration curve is non-linear at high concentrations. Could this be a contamination issue?
A3: Yes, non-linearity, particularly at the upper limits of quantification, is a classic sign of isotopic interference from the unlabeled analyte contributing to the internal standard's signal.[4][5] When the concentration of unlabeled Hydroxy Pioglitazone is very high, the signal from its naturally occurring isotopes (e.g., M+4) can be significant enough to artificially inflate the measured response of the Hydroxy Pioglitazone-d4 internal standard. This leads to a flattened curve at the higher end. It is crucial to assess this during method development.[4]
Q4: I am observing a slight shift in retention time between Hydroxy Pioglitazone and its -d4 internal standard. Is this normal?
A4: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect."[8][9] Deuterium-carbon bonds are slightly stronger than protium-carbon bonds, which can lead to minor differences in interaction with the stationary phase of the HPLC column. While often negligible, a significant shift can be problematic if the analyte and internal standard elute in different regions of matrix effects (ion suppression/enhancement), leading to inaccurate quantification.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High background noise or peaks in blank samples (solvents, reagents, or extracted matrix). | 1. Solvent/Reagent Contamination: Impurities in solvents like methanol (B129727), acetonitrile, or water. 2. System Carryover: Residual analyte from a previous high-concentration sample sticking to the injector, column, or mass spectrometer. 3. Contaminated Glassware/Plasticware. | 1. Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases. 2. Inject a series of solvent blanks after a high-concentration sample to check for carryover. Implement a robust needle wash protocol on the autosampler. 3. Use dedicated, thoroughly cleaned glassware or new disposable plasticware. |
| Signal detected in the Hydroxy Pioglitazone-d4 channel for a sample containing only the unlabeled analyte. | Isotopic Interference: The M+4 isotopic peak of the unlabeled analyte is contributing to the signal of the d4-labeled internal standard.[4][5] | 1. Analyze a high-concentration standard of the unlabeled analyte and check for response in the internal standard's MRM transition. 2. Quantify the contribution. CLSI guidelines suggest this crosstalk should be less than 5%. 3. If interference is significant, consider using a non-linear calibration model or ensure the internal standard concentration is high enough to minimize the relative impact of the interference.[5] |
| Poor reproducibility of internal standard peak area across a batch. | 1. Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery. 2. Matrix Effects: Significant and variable ion suppression or enhancement between different samples. 3. System Instability: Fluctuations in the LC pump or mass spectrometer performance. | 1. Review and validate the sample preparation protocol. Ensure precise and accurate addition of the internal standard solution.[1] 2. Evaluate matrix effects by performing post-extraction spike experiments. Improve sample cleanup if necessary. 3. Run system suitability tests before the analytical batch to ensure the LC-MS system is stable. Monitor for pressure fluctuations or spray instability. |
| Inaccurate quantification, especially in real patient samples. | Metabolic Interference: Presence of an isomeric metabolite or a co-administered drug that is not separated chromatographically and is isobaric with the analyte or internal standard. | 1. Review the patient's medication history. 2. Test for potential interference by spiking the suspected interfering compounds into samples.[8] 3. If interference is confirmed, modify the chromatographic method (e.g., change the gradient, mobile phase, or column) to achieve separation. |
Potential Contaminants and Interferences Summary
The following table summarizes key quantitative and qualitative information regarding potential sources of interference in this compound analysis.
| Interference Source | Typical m/z Transition | Chromatographic Behavior | Origin | Mitigation Strategy |
| Isotopic Crosstalk | Analyte (M+4) interferes with IS (M) | Co-elutes precisely with the unlabeled analyte. | Natural isotopic abundance of ¹³C, ¹⁵N, ¹⁸O, etc., in the unlabeled analyte.[4] | Use appropriate internal standard concentration; employ non-linear calibration curves if necessary.[5] |
| Pioglitazone (Parent Drug) | 357.2 → 134.1 (example) | Elutes at a different retention time than Hydroxy Pioglitazone (e.g., 1.59 min vs 1.34 min).[1] | Incomplete metabolism; formulation analysis. | Ensure chromatographic separation. |
| Keto-Pioglitazone (Metabolite M-III) | 371.2 → 148.1 (example) | May elute very close to Hydroxy Pioglitazone (e.g., 1.35 min vs 1.34 min).[1] | A major active metabolite of Pioglitazone.[3] | High-resolution chromatography is essential to ensure baseline separation. |
| Plasticizers (e.g., Phthalates) | Variable (e.g., m/z 391.2 for DEHP) | Can appear as broad peaks anywhere in the chromatogram. | Leaching from plastic tubes, pipette tips, or solvent bottles. | Use polypropylene (B1209903) tubes instead of polystyrene; minimize storage in plastic; use high-purity solvents. |
| Autosampler Carryover | Same as analyte/IS | Appears as a small, tailing peak in blank injections following a high-concentration sample. | Adsorption of analyte onto injector parts. | Optimize autosampler wash protocol (use strong organic solvents, multiple wash cycles). |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a representative method for extracting Pioglitazone and its metabolites from human plasma.[1][2]
-
Sample Pre-treatment: To a 300 µL plasma sample, add 20 µL of the internal standard working solution (containing Hydroxy Pioglitazone-d4).
-
Acidification: Add 300 µL of 2% phosphoric acid and vortex to mix.
-
SPE Plate Conditioning: Condition an Oasis HLB µElution SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the plate with 200 µL of a 5% methanol/water solution to remove polar interferences.
-
Elution: Elute the analytes with two aliquots of methanol (50 µL followed by 25 µL).
-
Final Dilution: Dilute the eluted sample with 75 µL of water before injection.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical conditions for the chromatographic separation and mass spectrometric detection of Hydroxy Pioglitazone and its internal standard.[1][10]
-
LC System: ACQUITY UPLC H-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7-µm.
-
Mobile Phase A: 0.1% Ammonium Hydroxide in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 600 µL/min.
-
Gradient: A 2-minute gradient appropriate to separate Hydroxy Pioglitazone from Keto-Pioglitazone and the parent drug.
-
Injection Volume: 10 µL.
-
MS System: Xevo TQD Mass Spectrometer or equivalent triple quadrupole instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hydroxy Pioglitazone Transition: e.g., 373.1 → 150.1
-
Hydroxy Pioglitazone-d4 Transition: e.g., 377.1 → 154.1 (Note: exact masses may vary based on specific d4 labeling)
-
Visual Guides
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. waters.com [waters.com]
- 3. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on analytical methods of pioglitazone drug [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Calibration Curve Linearity for Hydroxy Pioglitazone (M-II)-d4
Welcome to the technical support center for bioanalytical method development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Hydroxy Pioglitazone (M-II)-d4, with a specific focus on calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis for this compound?
Non-linearity in calibration curves is a common issue in LC-MS/MS bioanalysis.[1][2] The primary causes can be categorized as follows:
-
Matrix Effects: Variations in ionization efficiency due to co-eluting components from the biological matrix can lead to ion suppression or enhancement, affecting the analyte and internal standard differently.[3][4][5]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response and a loss of linearity at the upper end of the calibration curve.[6][7][8]
-
Issues with the Internal Standard (IS): Although this compound is a stable isotope-labeled internal standard, problems such as isotopic interference, differential matrix effects, or incorrect concentration can lead to non-linearity.[9][10]
-
Sample Preparation Errors: Inaccurate dilutions of stock solutions or inconsistent sample extraction can introduce variability and non-linearity.[11]
-
Inappropriate Regression Model: Using a simple linear regression model may not be appropriate for data that exhibits inherent non-linearity over a wide dynamic range.[2][11]
Q2: My calibration curve for this compound is non-linear at the higher concentration points. What should I investigate first?
The first step is to investigate the possibility of detector saturation.[1][6] This phenomenon occurs when the ion current reaching the detector is too high, causing the response to no longer be proportional to the analyte concentration. You can confirm this by observing a "flattening" of the curve at the upper concentration levels.
Q3: Can the deuterated internal standard, this compound, contribute to linearity problems?
Yes, while stable isotope-labeled internal standards are designed to compensate for variability, they can sometimes be a source of error.[4][9] A key issue is the "isotope effect," which can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[3][5] If this shift results in differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement, it can lead to poor reproducibility and non-linearity.[3][4][10]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a primary cause of poor data quality in LC-MS/MS assays.[3][5] This guide provides a systematic approach to identifying and addressing matrix effects for this compound analysis.
Symptoms:
-
Poor reproducibility of the analyte/internal standard area ratio.
-
Non-linear calibration curve, particularly at the lower end.
-
Inaccurate quantification of quality control (QC) samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocol: Matrix Factor Assessment
-
Prepare three sets of samples:
-
Set A: Hydroxy Pioglitazone (M-II) standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the Hydroxy Pioglitazone (M-II) standard at the same concentration as Set A.
-
Set C: Standard Hydroxy Pioglitazone (M-II) sample prepared in the biological matrix and then extracted.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Solutions:
-
Optimize Chromatography: Adjust the gradient, change the column, or modify the mobile phase to separate Hydroxy Pioglitazone (M-II) from interfering matrix components.
-
Improve Sample Preparation: Employ a more rigorous extraction method (e.g., solid-phase extraction instead of protein precipitation) to remove more matrix components.
-
Dilution: Dilute the sample to reduce the concentration of matrix components, if the assay sensitivity allows.
Guide 2: Addressing Detector Saturation
Detector saturation is a common issue at high analyte concentrations and can be a significant contributor to non-linearity.[6][7]
Symptoms:
-
Calibration curve flattens at the upper concentration levels.
-
Peak shapes of high concentration standards may appear distorted or "flat-topped".[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for detector saturation.
Solutions:
-
Reduce Instrument Sensitivity:
-
Use a less abundant product ion for quantitation.
-
Decrease the detector voltage or gain.
-
Adjust source parameters (e.g., capillary voltage, gas flow) to decrease ionization efficiency.[6]
-
-
Narrow the Calibration Range: If reducing sensitivity is not feasible, restrict the upper limit of quantitation (ULOQ) to the linear portion of the curve.
-
Dilute High Concentration Samples: Samples expected to be above the ULOQ should be diluted before analysis.
Data Presentation
Table 1: Linearity Acceptance Criteria
| Parameter | Acceptance Criteria | Regulatory Guideline |
| Correlation Coefficient (r²) | ≥ 0.995 | ICH, FDA, EMA[11] |
| Calibration Standards | At least 5 concentration levels | ICH, FDA, EMA[11] |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | EMA[12] |
Table 2: Example Calibration Curve Data for Hydroxy Pioglitazone (M-II)
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 5,234 | 1,012,345 | 0.0052 |
| 5 | 26,170 | 1,023,456 | 0.0256 |
| 20 | 104,680 | 1,015,678 | 0.1031 |
| 100 | 523,400 | 1,020,123 | 0.5131 |
| 400 | 2,093,600 | 1,018,901 | 2.0548 |
| 800 | 3,987,200 | 1,017,543 | 3.9184 |
| 1000 | 4,150,000 | 1,016,890 | 4.0810 |
Note: The non-linear response at 1000 ng/mL could indicate the onset of detector saturation.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare a stock solution of Hydroxy Pioglitazone (M-II) and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of working standard solutions by serially diluting the Hydroxy Pioglitazone (M-II) stock solution.
-
Spike blank biological matrix (e.g., human plasma) with the working standard solutions to achieve the desired calibration concentrations.
-
Add the internal standard working solution to each calibration standard to a final constant concentration.
-
Process the samples using the developed extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
Plot the response ratio (analyte peak area / IS peak area) against the nominal concentration and perform a regression analysis.[13]
Protocol 2: Evaluation of Chromatographic Co-elution of Analyte and IS
-
Prepare a solution containing both Hydroxy Pioglitazone (M-II) and this compound at a mid-range concentration.
-
Inject the solution into the LC-MS/MS system.
-
Overlay the chromatograms for the analyte and the internal standard.
-
Verify that the retention times are as close as possible and that the peak shapes are symmetrical. Any significant deviation may indicate an isotope effect that could lead to differential matrix effects.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Hydroxy Pioglitazone (M-II) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the analytical sensitivity for low concentrations of Hydroxy Pioglitazone (B448) (M-II), often analyzed using its deuterated internal standard, Hydroxy Pioglitazone (M-II)-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Hydroxy Pioglitazone that can lead to poor sensitivity.
Issue 1: Low Signal Intensity or Poor Peak Shape
-
Question: My signal for Hydroxy Pioglitazone is very low, or the peak shape is broad and asymmetrical. What can I do to improve it?
-
Answer: Low signal intensity and poor peak shape can originate from several factors throughout your analytical workflow. Here’s a step-by-step troubleshooting approach:
-
Sample Preparation: Inefficient extraction can lead to significant analyte loss.
-
Protein Precipitation (PPT): While simple and fast, PPT can sometimes result in ion suppression.[1][2] Consider optimizing the acetonitrile-to-plasma ratio. Using a chilled precipitation solvent can sometimes improve the precipitation of proteins.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[2][3] Experiment with different organic solvents (e.g., diethyl ether, ethyl acetate) and pH conditions to optimize the extraction recovery of Hydroxy Pioglitazone.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[4][5] Select a sorbent that is appropriate for the polarity of Hydroxy Pioglitazone. Methodical optimization of wash and elution steps is critical.
-
-
Chromatography: Suboptimal chromatographic conditions can lead to poor peak focusing and resolution.
-
Column Chemistry: A C18 column is commonly used for the separation of Pioglitazone and its metabolites.[3][4] Ensure your column is not degraded.
-
Mobile Phase: The mobile phase composition is crucial. A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[4][6]
-
Gradient Elution: A gradient elution can help in sharpening the peak and improving separation from interfering matrix components.[1]
-
-
Mass Spectrometry: The mass spectrometer settings directly impact signal intensity.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for Hydroxy Pioglitazone.[1][3][4] Optimize the ESI source parameters, including spray voltage, gas flows (nebulizer and auxiliary gas), and temperature, to maximize the signal for your specific analyte and flow rate.
-
MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for both Hydroxy Pioglitazone and its deuterated internal standard. The transition for Hydroxy Pioglitazone is often m/z 373.1 → 150.1.[1]
-
-
Issue 2: High Background or Matrix Effects
-
Question: I am observing high background noise or significant ion suppression/enhancement in my analysis. How can I mitigate this?
-
Answer: High background and matrix effects are common challenges in bioanalysis, especially when aiming for low detection limits.
-
Improve Sample Cleanup: As mentioned previously, moving from a simple protein precipitation to a more rigorous sample preparation method like LLE or SPE can significantly reduce matrix components that cause high background and ion suppression.[7][8]
-
Optimize Chromatography:
-
Increase Retention: Adjusting the mobile phase to increase the retention time of Hydroxy Pioglitazone can help separate it from early-eluting, often highly abundant, matrix components.
-
Divert Valve: If your LC-MS system is equipped with a divert valve, you can divert the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute, respectively.
-
-
Internal Standard: Ensure that the deuterated internal standard, Hydroxy Pioglitazone-d4, co-elutes with the analyte. A stable, co-eluting internal standard can help compensate for matrix effects that occur during the ionization process.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Hydroxy Pioglitazone and its deuterated internal standard?
A1: Based on published literature, a common MRM transition for Hydroxy Pioglitazone (M-IV) in positive ion mode is m/z 373.0 → 150.1.[4][6] For the deuterated internal standard, Hydroxy Pioglitazone-d4, the parent ion will be shifted by +4 Da, so the transition would be approximately m/z 377.0 → 150.1 or another suitable fragment ion. It is crucial to optimize these transitions on your specific instrument.
Q2: What is a good starting point for a sample preparation protocol?
A2: A simple protein precipitation is often a good starting point due to its speed and simplicity.[1][2] A common procedure involves adding a 3:1 or 4:1 ratio of cold acetonitrile to the plasma sample, vortexing, centrifuging, and then injecting the supernatant. If sensitivity is insufficient due to matrix effects, progressing to LLE or SPE is recommended.
Q3: What are the expected concentration ranges for Hydroxy Pioglitazone in plasma?
A3: The concentration of Hydroxy Pioglitazone in plasma will depend on the administered dose of Pioglitazone and the time of sample collection. Published methods have demonstrated linearity over ranges such as 5-2000 ng/mL and 1-1800 ng/mL.[1][4] The lower limit of quantification (LLOQ) in these methods is often in the low ng/mL range.[4]
Q4: How can I confirm if I am dealing with ion suppression?
A4: A post-column infusion experiment can be performed to diagnose ion suppression. In this experiment, a constant flow of Hydroxy Pioglitazone is infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. A dip in the baseline signal at the retention time of interest indicates the presence of ion-suppressing matrix components.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for the analysis of Hydroxy Pioglitazone.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 (50 x 4.6 mm, 5 µm)[1] | C18[3] | Zorbax SB C18 (50 mm x 4.6 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] | Not Specified | 10mM Ammonium Formate (pH 3.0)[4] |
| Mobile Phase B | Methanol[1] | Not Specified | Acetonitrile[4] |
| Flow Rate | 0.7 mL/min[1] | Not Specified | 0.8 mL/min[4] |
| Elution | Gradient[1] | Isocratic[3] | Isocratic (80:20 B:A)[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | ESI Positive[1] | ESI Positive[3] | ESI Positive[4] |
| MRM Transition (Hydroxy Pioglitazone) | 373.1 → 150.1[1] | 373 → 150[3] | 373.0 → 150.1[4] |
| Linear Range (ng/mL) | 5-2000[1] | 0.5-2000[3] | 1-1800[4] |
| LLOQ (ng/mL) | 5[1] | 0.5[3] | 1[4] |
Experimental Protocols & Visualizations
Detailed Methodology: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working solution of Hydroxy Pioglitazone-d4 to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for Sample Preparation.
Logical Relationship: Troubleshooting Sensitivity Issues
Caption: Troubleshooting Logic for Low Sensitivity.
References
- 1. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample preparation and protocols in metabolite identification | PPTX [slideshare.net]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
The Crucial Role of Deuterated Internal Standards in Bioanalytical Method Validation: A Case Study of Hydroxy Pioglitazone (M-II)-d4
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. In the quantification of drug metabolites like Hydroxy Pioglitazone (B448), the active metabolite of the antidiabetic drug Pioglitazone, the choice of an appropriate internal standard is critical for robust and reproducible results. This guide provides a comparative analysis of analytical methods utilizing Hydroxy Pioglitazone (M-II)-d4 as an internal standard, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the accuracy of quantitative analysis in mass spectrometry.[1][2] Deuterated internal standards closely mimic the physicochemical properties of the analyte, allowing them to co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[3]
Comparative Analysis of Analytical Method Performance
The validation of bioanalytical methods is essential to ensure their suitability for intended applications. Key parameters evaluated include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). The following tables summarize the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Pioglitazone and its metabolites, including Hydroxy Pioglitazone, often utilizing deuterated internal standards.
| Method | Analyte(s) | Internal Standard(s) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Pioglitazone, Keto Pioglitazone, Hydroxy Pioglitazone | Deuterated analogues of all three compounds | 0.01 - 1 (converted from pg/mL) | 0.997 - 0.999 | 0.01 (converted from pg/mL) | [4] |
| LC-MS/MS | Pioglitazone (PIO), M-III (keto-derivative), M-IV (hydroxy-derivative) | Not specified | 0.5 - 2000 | > 0.998759 | 0.5 | [5][6] |
| LC-MS/MS | Pioglitazone (PIO), Hydroxypioglitazone (OH-PIO), Metformin (MET) | Pioglitazone-d4, Metformin-d6 | PIO: 15-2500, OH-PIO: 10-1500, MET: 25-3000 | > 0.998 | PIO: 15.04, OH-PIO: 10.01, MET: 25.01 | [7] |
| LC-MS/MS | Pioglitazone, Hydroxy pioglitazone, Glimepiride | Rosiglitazone | PIO: 2 - 4100, OH-PIO: 1 - 1800, GLM: 3 - 6400 | Not Specified | PIO: 2, OH-PIO: 1, GLM: 3 | [8] |
| Method | Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Nominal) | Inter-day Accuracy (%Nominal) | Reference |
| LC-MS/MS | Pioglitazone, Keto Pioglitazone, Hydroxy Pioglitazone | LLOQ (10 pg/mL) | 8.4 - 13.4 | Not Specified | -5.7 to 1.8 | Not Specified | [4] |
| High QC (800 pg/mL) | 1.1 - 4.4 | Not Specified | -0.1 to 0.5 | Not Specified | [4] | ||
| LC-MS/MS | Pioglitazone (PIO) | QC Samples | Not Specified | ≤ 10.5 | Not Specified | 84.6 to 103.5 | [5][6] |
| M-III (keto-derivative) | QC Samples | Not Specified | ≤ 10.5 | Not Specified | 94.4 to 104.0 | [5][6] | |
| M-IV (hydroxy-derivative) | QC Samples | Not Specified | ≤ 10.5 | Not Specified | 96.8 to 101.0 | [5][6] |
Experimental Protocols
The successful validation of an analytical method relies on well-defined experimental procedures. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, synthesized from published studies.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for sample clean-up and concentration is Solid-Phase Extraction.[4]
-
Sample Pre-treatment: 300 μL of plasma is mixed with 20 μL of the internal standard solution (containing deuterated analogues) and 300 μL of 2% phosphoric acid.[4]
-
SPE Plate Conditioning: An Oasis HLB μElution solid-phase extraction plate is conditioned with 200 μL of methanol (B129727) followed by 200 μL of water.[4]
-
Sample Loading: The pre-treated plasma sample is applied to the conditioned SPE plate.[4]
-
Washing: The plate is washed with a 5% methanol/water solution to remove interfering substances.[4]
-
Elution: The analytes and internal standard are eluted with two aliquots of methanol (50 μL and 25 μL).[4]
Sample Preparation: Protein Precipitation
Protein precipitation is a simpler and faster alternative for sample preparation.[7]
-
Precipitation: An aliquot of plasma is mixed with acetonitrile (B52724) to precipitate proteins.[7]
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 4500 rpm) to pellet the precipitated proteins.[7]
-
Supernatant Injection: A small volume (e.g., 5 μL) of the resulting supernatant is directly injected into the LC-MS/MS system.[7]
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are the core of the analytical method.
-
Chromatography:
-
Column: A C18 reverse-phase column is frequently used for the separation of Pioglitazone and its metabolites.[5][7]
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like ammonium (B1175870) formate.[7]
-
Elution: Isocratic or gradient elution can be employed to achieve optimal separation of the analytes.[5]
-
-
Mass Spectrometry:
-
Ionization: A positive ion atmospheric pressure electrospray ionization (ESI) source is commonly used.[5]
-
Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[5]
-
Ion Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
-
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the analytical workflow and the metabolic pathway of Pioglitazone.
Caption: Experimental workflow for the bioanalytical method validation of Hydroxy Pioglitazone.
Caption: Metabolic pathway of Pioglitazone to its active metabolites.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
Inter-laboratory Comparison of Hydroxy Pioglitazone (M-II)-d4 Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary analytical technique for the determination of Pioglitazone (B448) and its metabolites in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[1][2] Various sample preparation techniques are employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, each with implications for method performance and efficiency.[1][3]
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of different LC-MS/MS methods reported for the analysis of Hydroxy Pioglitazone in human plasma. It is important to note that variations in instrumentation, reagents, and specific laboratory practices can influence these performance characteristics.
Table 1: Method Performance for Hydroxy Pioglitazone (M-IV) Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | d5-hydroxy pioglitazone[3] | Not Specified | PIO-d4 |
| Linearity Range | Not Specified | 0.5 - 2000 ng/mL[2] | 10 - 1500 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 0.5 ng/mL[2] | 10.01 ng/mL |
| Intra-day Precision (%CV) at LLOQ | 8.4% - 13.4% | ≤10.5%[2] | Not Specified |
| Inter-day Precision (%CV) | Not Specified | ≤10.5%[2] | Not Specified |
| Intra-day Accuracy (%Bias) at LLOQ | -5.7% to 1.8%[3] | 96.8% to 101.0% (%Nominal)[2] | Not Specified |
| Inter-day Accuracy (%Nominal) | Not Specified | 96.8% to 101.0%[2] | Not Specified |
| Recovery | Not Specified | Not Specified | Determined at LQC, MQC, HQC[4] |
Note: Pioglitazone has two active metabolites, Keto Pioglitazone (M-III) and Hydroxy Pioglitazone (M-IV).[2][3] Some literature also refers to a metabolite M-II as a hydroxy derivative of pioglitazone.[4]
Experimental Protocols
Below are detailed methodologies for a representative LC-MS/MS method for the simultaneous determination of Pioglitazone and its active metabolites, including Hydroxy Pioglitazone, in human plasma.
Method 1: High-Sensitivity UPLC-MS/MS Method[4]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 300 µL of human plasma, add 20 µL of internal standard solution (deuterated analogs of all three compounds) and 300 µL of 2% phosphoric acid.
-
Condition and equilibrate an Oasis HLB µElution solid phase extraction plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Apply the sample mixture to the SPE plate.
-
Wash the plate with a 5% methanol/water solution.
-
Elute the analytes with a 50 µL aliquot of methanol, followed by a 25 µL aliquot of methanol.
-
Dilute the eluted sample with 75 µL of water prior to injection.
2. Liquid Chromatography
-
System: ACQUITY UPLC H-Class System
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7-µm
-
Mobile Phase: 0.1% ammonium (B1175870) hydroxide (B78521) and methanol
-
Flow Rate: 600 µL/min
-
Gradient: Operated under gradient conditions over 2 minutes
-
Injection Volume: 10 µL
3. Mass Spectrometry
-
System: Xevo TQD Mass Spectrometer
-
Ionization: Positive ion electrospray (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hydroxy Pioglitazone: Not explicitly stated in the provided abstract, but would be specific for the analyte.
-
d5-hydroxy pioglitazone (IS): 378 > 154[3]
-
Method 2: LC-MS/MS Method with Liquid-Liquid Extraction[2]
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Utilize a single-step liquid-liquid extraction procedure for 0.2 mL of human plasma samples. Specific solvent and conditions are not detailed in the abstract.
2. Liquid Chromatography
-
System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C-18 column
-
Mobile Phase: Isocratic elution
-
Run Time: 2.5 minutes per injection
3. Mass Spectrometry
-
Ionization: Positive ion atmospheric pressure electrospray ionization (AP-ESI)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizations
Pioglitazone Metabolism
Pioglitazone undergoes hepatic metabolism, primarily through CYP2C8 and to a lesser extent CYP3A4, to form active metabolites.[3]
General Workflow for Bioanalytical Method
The following diagram illustrates a typical workflow for the analysis of Hydroxy Pioglitazone in a research or clinical setting.
References
The Gold Standard in Bioanalysis: Achieving Superior Accuracy and Precision in Hydroxy Pioglitazone (M-II) Quantification with Deuterated Internal Standards
In the landscape of pharmacokinetic and drug metabolism studies, the precise and accurate quantification of metabolites is paramount. For researchers investigating the therapeutic agent pioglitazone (B448), a key active metabolite, Hydroxy Pioglitazone (also known as M-IV), requires rigorous bioanalytical methods. This guide provides a comparative analysis of methodologies for the quantification of Hydroxy Pioglitazone, with a focus on the use of its deuterated internal standard, Hydroxy Pioglitazone (M-II)-d4. The evidence strongly supports the use of stable isotope-labeled internal standards to enhance method robustness and data reliability.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for bioanalysis due to its high sensitivity and selectivity.[1][2][3] However, the accuracy of LC-MS/MS quantification can be influenced by several factors, including variability in sample extraction, matrix effects, and instrument response.[4][5] To control for this variability, an internal standard (IS) is a crucial component of a robust bioanalytical method.[4] An ideal internal standard mimics the analyte's behavior throughout the analytical process, from extraction to detection.[4][5]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] By replacing some hydrogen atoms with deuterium, a stable isotope, the mass of the molecule is increased without significantly altering its chemical and physical properties.[4][5] This ensures that the SIL internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby providing the most accurate correction for experimental variations.[4][6]
Comparative Analysis of Hydroxy Pioglitazone Quantification Methods
The following table summarizes the performance characteristics of various LC-MS/MS methods developed for the quantification of Hydroxy Pioglitazone in biological matrices. The data highlights the exceptional accuracy and precision achieved when employing a deuterated internal standard.
| Method Reference | Internal Standard Used | Matrix | Linearity Range (ng/mL) | Inter-day Accuracy (% Nominal) | Inter-day Precision (% CV) | Lower Limit of Quantification (LLOQ) |
| Lin, et al.[7][8] | Unspecified | Human Plasma | 0.5 - 2000 | 96.8 - 101.0 | ≤ 10.5 | 0.5 ng/mL |
| Ezzeldin, et al.[9] | Pioglitazone-d4 | Human Plasma | 5 - 2000 | Not explicitly stated for M-IV | Not explicitly stated for M-IV | 5 ng/mL |
| A Reproducible Method...[10] | Deuterated analogues | Human Plasma | Not specified | Excellent (bias -5.7% to 1.8% for LLOQ) | Excellent (CV 8.4% to 13.4% for LLOQ) | 10 pg/mL |
| Lingamaneni, et al.[11] | Rosiglitazone (structural analogue) | Rat Plasma | 1 - 1800 | 0.35 to 0.55 (%RE) | Not explicitly stated | 1 ng/mL |
| A simple, selective...[12] | Pioglitazone-d4 | Human Plasma | 10 - 1500 | Within acceptance criteria | Within acceptance criteria | 10.01 ng/mL |
Experimental Workflow for Hydroxy Pioglitazone Quantification
A typical bioanalytical workflow for the quantification of Hydroxy Pioglitazone using a deuterated internal standard and LC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1. A generalized experimental workflow for the quantification of Hydroxy Pioglitazone using LC-MS/MS with a deuterated internal standard.
Detailed Experimental Protocol
The following is a representative experimental protocol synthesized from published methods for the quantification of Hydroxy Pioglitazone in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 300 µL of human plasma, add 20 µL of the internal standard working solution (Hydroxy Pioglitazone-d4).[10]
-
Add 300 µL of 2% phosphoric acid and vortex.
-
Condition a solid-phase extraction (SPE) plate with 200 µL of methanol (B129727) followed by 200 µL of water.[10]
-
Load the sample mixture onto the SPE plate.
-
Wash the plate with a 5% methanol/water solution.[10]
-
Elute the analyte and internal standard with aliquots of methanol.[10]
-
Dilute the eluate with water prior to injection.
2. Liquid Chromatography
-
HPLC System: ACQUITY UPLC H-Class System or equivalent.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is typical.[8][9][11][13]
-
Flow Rate: A flow rate in the range of 0.5 - 0.8 mL/min is often employed.[9][11]
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used.[9][11]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is standard.[7][8][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7][8][9][11]
-
MRM Transitions:
-
Hydroxy Pioglitazone (M-IV): m/z 373.1 → 150.1.[9]
-
Hydroxy Pioglitazone-d4 (M-II)-d4: A specific transition for the deuterated standard would be monitored, which will have a higher mass-to-charge ratio than the unlabeled analyte.
-
Conclusion
The use of a deuterated internal standard, such as this compound, is instrumental in achieving the highest levels of accuracy and precision in the bioanalysis of Hydroxy Pioglitazone. By closely mimicking the behavior of the analyte, these internal standards effectively compensate for variations inherent in the analytical process. The presented data and experimental protocols provide a comprehensive guide for researchers and drug development professionals seeking to establish robust and reliable quantification methods for this critical metabolite, ultimately leading to higher quality pharmacokinetic and clinical data.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. actascientific.com [actascientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Metabolism of Pioglitazone and its Deuterated Analog, PXL065
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of the widely-used anti-diabetic drug pioglitazone (B448) and its deuterated analog, PXL065. The information presented herein is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in drug metabolism, pharmacology, and clinical development.
Introduction
Pioglitazone is a thiazolidinedione (TZD) class of drug that acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. It is a racemic mixture of (R)- and (S)-enantiomers that undergo rapid interconversion in vivo. While effective in improving insulin (B600854) sensitivity, its use has been associated with side effects such as weight gain and fluid retention, which are primarily attributed to PPARγ activation.[1]
PXL065 is a novel, deuterium-stabilized (R)-enantiomer of pioglitazone.[1][2] The strategic placement of deuterium (B1214612) at the chiral center slows the interconversion to the (S)-enantiomer, which is responsible for the majority of the PPARγ-related side effects.[1] This guide will delve into the comparative metabolism of these two compounds, highlighting the impact of deuteration on their pharmacokinetic and metabolic profiles.
Metabolic Pathways of Pioglitazone
Pioglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.[3] The main metabolic pathways involve hydroxylation and oxidation, leading to the formation of several metabolites. Among these, the keto-derivative (M-III) and the hydroxy-derivative (M-IV) are pharmacologically active and circulate in human serum at concentrations equal to or greater than the parent drug.[4]
The metabolic cascade of pioglitazone is a critical determinant of its therapeutic efficacy and safety profile. Understanding these pathways is essential for contextualizing the metabolic differences observed with its deuterated analog, PXL065.
Comparative Pharmacokinetics: Pioglitazone vs. PXL065
Clinical studies, including Phase 1 and the Phase 2 DESTINY-1 trial, have provided valuable data on the pharmacokinetic profiles of PXL065 compared to racemic pioglitazone (Actos®). A key finding is that the administration of PXL065 leads to a significantly higher exposure to the (R)-enantiomer and a lower exposure to the (S)-enantiomer.
Enantiomer Exposure
In a Phase 1a clinical trial, a single 22.5 mg dose of PXL065 resulted in a 19% higher exposure to the (R)-enantiomer and a 42% lower exposure to the (S)-enantiomer compared to a 45 mg dose of pioglitazone.[4] This demonstrates that deuterium stabilization effectively reduces the in vivo conversion of the (R)- to the (S)-enantiomer. The overall exposure to total pioglitazone (sum of both enantiomers) was similar between the 22.5 mg PXL065 dose and the 45 mg pioglitazone dose.[4]
| Parameter | 45 mg Pioglitazone (Actos®) | 22.5 mg PXL065 | Fold Change with PXL065 |
| (R)-Pioglitazone Exposure (AUC) | Reference | ~19% Higher | ~1.19 |
| (S)-Pioglitazone Exposure (AUC) | Reference | ~42% Lower | ~0.58 |
| Total Pioglitazone Exposure (AUC) | Similar | Similar | ~1.0 |
Table 1: Comparison of Enantiomer Exposure (AUC) from a Phase 1a Clinical Trial. [4]
Metabolite Exposure
The altered enantiomeric ratio with PXL065 administration also impacts the formation of downstream metabolites. Clinical data indicates that exposure to the active metabolites M-III and M-IV is approximately halved in individuals dosed with 22.5 mg of PXL065 compared to those who received 45 mg of pioglitazone.[4][5] This reduction in active metabolite concentrations may contribute to the improved safety profile of PXL065, particularly concerning PPARγ-mediated side effects.
| Metabolite | 45 mg Pioglitazone (Actos®) | 22.5 mg PXL065 | Fold Change with PXL065 |
| M-III (Keto) Exposure | Reference | ~50% Lower | ~0.5 |
| M-IV (Hydroxy) Exposure | Reference | ~50% Lower | ~0.5 |
Table 2: Comparison of Active Metabolite Exposure from Clinical Studies. [4][5]
Pharmacokinetic Parameters
Experimental Protocols
The comparative metabolism of pioglitazone and PXL065 has been investigated in a series of preclinical and clinical studies. The following provides an overview of the methodologies employed in these key experiments.
Clinical Trial: Phase 2 (DESTINY-1)
The DESTINY-1 trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of PXL065 in patients with non-alcoholic steatohepatitis (NASH).
-
Study Population: Adults with biopsy-proven NASH.
-
Treatment Arms: Patients received daily oral doses of PXL065 (7.5 mg, 15 mg, or 22.5 mg) or placebo.
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentrations of PXL065, its enantiomers, and its major metabolites.
-
Analytical Method: Plasma concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Bioanalytical Method: LC-MS/MS
The quantification of pioglitazone, its metabolites, and their deuterated analogs in plasma samples is typically performed using a validated LC-MS/MS method.
-
Sample Preparation: A common approach involves protein precipitation or solid-phase extraction to isolate the analytes from the plasma matrix.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug and its metabolites.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for the detection and quantification of the analytes.
Conclusion
The deuteration of pioglitazone to create PXL065 represents a successful strategy to alter its metabolic fate and improve its therapeutic profile. By stabilizing the (R)-enantiomer, PXL065 significantly reduces the formation of the (S)-enantiomer, which is associated with PPARγ-mediated side effects. This leads to a corresponding decrease in the exposure to the active metabolites M-III and M-IV. The comparative data from clinical trials demonstrate a clear differentiation in the metabolism of PXL065, supporting its development as a potentially safer alternative to pioglitazone for the treatment of metabolic diseases like NASH. Further research into the in vitro metabolic stability and reaction phenotyping of PXL065 will provide a more complete understanding of its metabolic advantages.
References
- 1. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]
- 2. Poxel Presents DESTINY-1 Phase 2 Results for PXL065 in NASH at AASLD The Liver Meeting® 2022 | Poxel SA [poxelpharma.com]
- 3. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. firstwordpharma.com [firstwordpharma.com]
Deuterium Isotope Effect in Hydroxy Pioglitazone (M-II)-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug is critical for optimizing its therapeutic profile. The introduction of deuterium (B1214612), a stable isotope of hydrogen, into a drug molecule can significantly alter its pharmacokinetics through the kinetic isotope effect (KIE). This guide provides a comparative analysis of Hydroxy Pioglitazone (B448) (M-II), an active metabolite of the antidiabetic drug pioglitazone, and its deuterated analogue, Hydroxy Pioglitazone (M-II)-d4. While direct comparative experimental data for this compound is not extensively available in public literature, this guide synthesizes known data on pioglitazone metabolism with the established principles of deuterium substitution to provide a comprehensive overview.
Executive Summary
Pioglitazone is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and to a lesser extent CYP3A4, to form active metabolites, including two hydroxylated forms, M-II and M-IV, and a keto form, M-III.[1] These metabolites contribute to the overall therapeutic effect of the drug.[2][3] The concept of using deuterium to alter drug metabolism has been successfully applied to pioglitazone itself. For instance, PXL065, a deuterium-stabilized (R)-enantiomer of pioglitazone, was developed to prevent in-vivo interconversion to the (S)-enantiomer, thereby reducing PPARγ-related side effects.[4] However, in the case of PXL065, deuterium is placed at the chiral center, which is not a site of metabolism, and thus it was observed that there was no change in the rate of formation of its metabolites compared to the non-deuterated parent drug.[5][6]
This guide will focus on the theoretical and potential practical implications of deuterating the hydroxy metabolite (M-II) itself. By placing deuterium at a metabolically labile position on the M-II molecule, it is hypothesized that its subsequent breakdown can be slowed, potentially enhancing its therapeutic contribution.
Comparative Data on Metabolism and Pharmacokinetics
While direct data for M-II-d4 is unavailable, the following tables summarize the known metabolic pathways and pharmacokinetic parameters of pioglitazone and its primary metabolites. This provides a baseline for understanding the potential impact of deuteration.
Table 1: Key Enzymes and Metabolic Reactions for Pioglitazone
| Compound | Primary Metabolizing Enzymes | Metabolic Reaction | Resulting Metabolite(s) |
| Pioglitazone | CYP2C8, CYP3A4 | Hydroxylation | Hydroxy Pioglitazone (M-II), Hydroxy Pioglitazone (M-IV) |
| Hydroxy Pioglitazone (M-IV) | CYP2C8 | Oxidation | Keto Pioglitazone (M-III) |
Source: Data synthesized from multiple sources.[7][]
Table 2: Pharmacokinetic Parameters of Pioglitazone and its Active Metabolites (in Humans)
| Compound | Half-life (t½) | Time to Peak Concentration (tmax) | Bioavailability |
| Pioglitazone | ~3-7 hours | ~1.5 hours | ~83% |
| Active Metabolites (M-III and M-IV) | Contribute to extended glucose-lowering effects | - | - |
Source: Data synthesized from multiple sources.[2][3]
Table 3: Theoretical Comparison of Hydroxy Pioglitazone (M-II) and this compound
| Parameter | Hydroxy Pioglitazone (M-II) | This compound (Hypothesized) | Rationale for Difference |
| Metabolic Stability | Subject to further metabolism | Potentially increased | The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, leading to a slower rate of cleavage by metabolic enzymes (Kinetic Isotope Effect).[4] |
| Half-life (t½) | Baseline | Potentially longer | A reduced rate of metabolism would lead to slower elimination from the body. |
| Systemic Exposure (AUC) | Baseline | Potentially higher | Slower clearance results in a greater area under the concentration-time curve. |
| Therapeutic Efficacy | Contributes to the overall effect of pioglitazone | Potentially enhanced or prolonged | Increased exposure and a longer half-life could lead to a more sustained therapeutic effect from this active metabolite. |
| Formation from Pioglitazone | Standard rate | Standard rate | Deuteration of the metabolite itself would not affect its formation from the parent drug. |
Experimental Protocols
To experimentally validate the hypothesized effects of deuteration on Hydroxy Pioglitazone (M-II), the following methodologies would be employed:
In Vitro Metabolic Stability Assay
-
Objective: To compare the rate of metabolism of Hydroxy Pioglitazone (M-II) and this compound.
-
Methodology:
-
Incubate the test compounds (M-II and M-II-d4) separately with human liver microsomes, which contain a mixture of CYP enzymes.
-
Initiate the metabolic reaction by adding NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent like acetonitrile.
-
Analyze the concentration of the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life for M-II-d4 would indicate a positive deuterium isotope effect.
-
In Vivo Pharmacokinetic Study
-
Objective: To compare the pharmacokinetic profiles of M-II and M-II-d4 in an animal model.
-
Methodology:
-
Administer equivalent doses of M-II and M-II-d4 intravenously or orally to separate groups of laboratory animals (e.g., rats or mice).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the respective compound in plasma using a validated LC-MS/MS method.
-
Determine pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (tmax), area under the curve (AUC), and elimination half-life (t½).
-
Visualizing the Concepts
The following diagrams illustrate the metabolic pathway of pioglitazone and the theoretical basis of the kinetic isotope effect.
Conclusion
The strategic deuteration of drug molecules is a promising approach to enhance their pharmacokinetic properties. While direct experimental evidence for the effects of deuteration on Hydroxy Pioglitazone (M-II) is currently lacking, the principles of the kinetic isotope effect strongly suggest that a deuterated version, this compound, would exhibit increased metabolic stability. This could translate to a longer half-life and greater systemic exposure, potentially enhancing the therapeutic contribution of this active metabolite. Further in vitro and in vivo studies are necessary to quantify this effect and to fully elucidate the potential benefits of this approach in the context of pioglitazone's overall pharmacology. Such research could pave the way for the development of new chemical entities with improved therapeutic profiles for the treatment of type 2 diabetes and other related metabolic disorders.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reference Standards for Pioglitazone Metabolite Analysis
For researchers, scientists, and drug development professionals, accurate and reliable analysis of drug metabolites is paramount. This guide provides a comparative overview of commercially available reference standards for the analysis of pioglitazone (B448) and its major metabolites. Additionally, it details validated analytical methodologies, offering a comprehensive resource for your research needs.
Pioglitazone, a member of the thiazolidinedione class of drugs, is primarily used in the management of type 2 diabetes. It is extensively metabolized in the liver, mainly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4. The major active metabolites that contribute significantly to the therapeutic effect of the drug are M-II (hydroxy derivative), M-III (keto derivative), and M-IV (hydroxy derivative). Accurate quantification of pioglitazone and its metabolites is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring.
Commercially Available Reference Standards
A variety of suppliers offer certified reference standards for pioglitazone and its metabolites. The following table summarizes the available standards, their suppliers, and catalog information.
| Analyte | Supplier | Catalog Number |
| Pioglitazone Hydrochloride | Sigma-Aldrich | PHR1632 |
| European Pharmacopoeia (EP) | Y0001520 | |
| United States Pharmacopeia (USP) | 1539905 | |
| Pioglitazone | Cayman Chemical | 71745 |
| Pioglitazone-d4 | LGC Standards | TRC-P471005 |
| Hydroxy Pioglitazone (M-II) | Santa Cruz Biotechnology | sc-212046 |
| Keto Pioglitazone (M-III) | Cayman Chemical | 10005218 |
| LGC Standards | TRC-K200600 | |
| Hydroxy Pioglitazone (M-IV) | Cayman Chemical | 10005217 |
| Santa Cruz Biotechnology | sc-212047 | |
| Hydroxy Pioglitazone-d5 (M-IV) | Santa Cruz Biotechnology | sc-225338 |
Comparative Analysis of Analytical Methods
High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of pioglitazone and its metabolites. LC-MS/MS methods generally offer higher sensitivity and selectivity. The following tables provide a comparison of published analytical methods.
LC-MS/MS Methods
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Analytes | Pioglitazone, Hydroxyl-Pioglitazone | Pioglitazone, M-III, M-IV | Pioglitazone, Hydroxy pioglitazone, Glimepiride |
| Internal Standard | Pioglitazone-d4, Alogliptin-d3 | Not Specified | Rosiglitazone |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction | Solid Phase Extraction |
| Chromatographic Column | Kinetex® C8 (50 x 4.6 mm, 5 µm) | C18 | Agilent Zorbax SB C18 (50 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient: Methanol and 0.1% Formic acid | Isocratic | Isocratic: Acetonitrile (B52724) and 10mM Ammonium (B1175870) Formate (80:20 v/v) |
| Flow Rate | 0.7 mL/min | Not Specified | 0.8 mL/min |
| Run Time | 4 min | 2.5 min | 3.5 min |
| Detection | ESI (+) MRM | ESI (+) MRM | ESI (+) MRM |
| Linearity Range (ng/mL) | Pio: 10-3000, OH-Pio: 5-2000 | Pio, M-III, M-IV: 0.5-2000 | Pio: 2-4100, OH-Pio: 1-1800 |
| Lower Limit of Quantification (ng/mL) | Pio: 10, OH-Pio: 5 | 0.5 | Pio: 2, OH-Pio: 1 |
| Intra-day Precision (%RSD) | Not Specified | ≤ 10.5% | Pio: -3.33 to 3.60% RE, OH-Pio: 0.35 to 0.55% RE |
| Inter-day Precision (%RSD) | Not Specified | ≤ 10.5% | Pio: -3.33 to 3.60% RE, OH-Pio: 0.35 to 0.55% RE |
| Accuracy (%) | Not Specified | 84.6-103.5% (Pio), 94.4-104.0% (M-III), 96.8-101.0% (M-IV) | Not Specified |
HPLC-UV Methods
| Parameter | Method 1[4] | Method 2[5] |
| Analyte | Pioglitazone | Pioglitazone Hydrochloride |
| Internal Standard | Piroxicam | Not Specified |
| Sample Preparation | Liquid-Liquid Extraction | Not Applicable (Bulk Drug) |
| Chromatographic Column | C18 | Intersil ODS C18 (150 mm x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile and 0.1 M Ammonium Acetate (B1210297) (41:59), pH 4.10 | Ammonium Acetate buffer, Acetonitrile, and Glacial Acetic Acid (50:50:1 v/v) |
| Flow Rate | Not Specified | 0.7 mL/min |
| Detection Wavelength | 269 nm | 269 nm |
| Linearity Range (µg/mL) | 0.055 - 2.0 | Not Specified |
| Lower Limit of Detection (ng/mL) | 25 | Not Specified |
| Lower Limit of Quantification (ng/mL) | 55 | Not Specified |
| Recovery (%) | > 79% | 92.0% - 102% |
Experimental Protocols
LC-MS/MS Method for Simultaneous Determination of Pioglitazone, M-III, and M-IV[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.2 mL of human plasma, add the internal standard.
-
Perform a single-step liquid-liquid extraction.
2. Chromatographic Conditions:
-
HPLC System: High-performance liquid chromatography system.
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic elution.
-
Run Time: 2.5 minutes.
3. Mass Spectrometric Conditions:
-
Ion Source: Positive ion atmospheric pressure electrospray ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Pioglitazone: m/z 357 → 134
-
M-III: m/z 371 → 148
-
M-IV: m/z 373 → 150
-
4. Quantification:
-
Construct calibration curves over the range of 0.5-2000 ng/mL using a weighted (1/x²) quadratic regression.
HPLC-UV Method for Determination of Pioglitazone in Human Plasma[4]
1. Sample Preparation:
-
Perform liquid-liquid extraction on plasma samples.
2. Chromatographic Conditions:
-
HPLC System: High-performance liquid chromatography system with UV detection.
-
Column: C18 column.
-
Mobile Phase: A mixture of acetonitrile and 0.1 M ammonium acetate (41:59, v/v), with the pH adjusted to 4.10.
-
Internal Standard: Piroxicam.
-
Detection: UV at 269 nm.
3. Quantification:
-
Establish a linear calibration curve over the concentration range of 0.055-2.0 µg/mL in human plasma.
Visualizing the Pathways
To better understand the processes involved in pioglitazone's activity and analysis, the following diagrams illustrate its metabolic pathway and the analytical workflow.
Pioglitazone Metabolic Pathway
Analytical Workflow for Pioglitazone
Pioglitazone PPAR-γ Signaling
References
- 1. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. asianpubs.org [asianpubs.org]
- 5. jocpr.com [jocpr.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Pioglitazone and its Active Metabolite, Hydroxy Pioglitazone
This guide provides a detailed comparison of the pharmacokinetic properties of the oral hypoglycemic agent pioglitazone (B448) and its primary active metabolite, hydroxy pioglitazone (M-IV). The information presented herein, including quantitative data and experimental methodologies, is intended for researchers, scientists, and professionals in the field of drug development.
Pioglitazone is a member of the thiazolidinedione class of drugs, which acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) to improve insulin (B600854) sensitivity.[1][2] Following oral administration, pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4, into several metabolites.[1][3][4] Among these, hydroxy pioglitazone (M-IV) and keto pioglitazone (M-III) are pharmacologically active.[1][2][5] This guide focuses on the comparison between the parent drug, pioglitazone, and its major active hydroxy metabolite.
Pharmacokinetic Parameters: A Tabular Comparison
The pharmacokinetic profiles of pioglitazone and hydroxy pioglitazone exhibit notable differences, particularly in their elimination half-lives. The following table summarizes key pharmacokinetic parameters for both compounds, compiled from various studies.
| Parameter | Pioglitazone | Hydroxy Pioglitazone (M-IV) |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | 3-4 hours |
| Elimination Half-life (t½) | 3-7 hours | 16-24 hours |
| Protein Binding | >99% (primarily to albumin) | >98% (primarily to albumin) |
| Volume of Distribution (Vd) | 0.63 ± 0.41 L/kg | Not explicitly stated, but metabolites contribute significantly to the total active drug exposure. |
| Clearance (CL) | 5-7 L/h | Not explicitly stated, but the longer half-life suggests a lower clearance than the parent compound. |
Note: The values presented are approximate and can vary based on the study population and design.
Metabolic Pathway of Pioglitazone
The metabolic conversion of pioglitazone to its active metabolites is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway leading to the formation of hydroxy pioglitazone.
Experimental Protocols
The determination of pioglitazone and hydroxy pioglitazone concentrations in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, which are essential for pharmacokinetic studies.
A Typical Experimental Workflow for Pharmacokinetic Analysis:
The following diagram outlines the key steps involved in a typical clinical pharmacokinetic study of pioglitazone and its metabolites.
Detailed Methodological Steps:
-
Sample Collection and Preparation:
-
Following the oral administration of a single dose of pioglitazone to human volunteers, blood samples are collected at various time points.[6][7][8]
-
Plasma is separated from the blood samples by centrifugation.[6]
-
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to isolate pioglitazone and its metabolites from the plasma matrix.[9][10]
-
-
Chromatographic Separation:
-
The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[9][10]
-
Separation is typically achieved on a C18 reversed-phase column.[9]
-
The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.[11]
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[9]
-
The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the parent drug and its metabolites.[9]
-
Specific precursor-to-product ion transitions are monitored for pioglitazone, hydroxy pioglitazone, and an internal standard.[9]
-
-
Data Analysis:
-
Calibration curves are constructed by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated from the plasma concentration-time profiles using non-compartmental or compartmental analysis.
-
References
- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. research.monash.edu [research.monash.edu]
- 9. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. cat.journals.ekb.eg [cat.journals.ekb.eg]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hydroxy Pioglitazone (M-II)-d4
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Hydroxy Pioglitazone (M-II)-d4, a deuterated metabolite of Pioglitazone. Adherence to these protocols is crucial for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to consult the Safety Data Sheet (SDS) for Hydroxy Pioglitazone and its non-deuterated counterpart. While a specific SDS for the deuterated form may not always be available, the SDS for the parent compound provides crucial safety information. Some sources indicate that Pioglitazone derivatives may be harmful if swallowed and are suspected of causing cancer[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling of the compound should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Property | Value | Source |
| Chemical Name | 5-[[4-[2-[5-(1-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione-d4 | Simson Pharma Limited |
| Molecular Formula | C19H16D4N2O4S | Simson Pharma Limited |
| Molecular Weight | 376.46 g/mol | Simson Pharma Limited, ARTIS STANDARDS |
| CAS Number | 1188263-49-1 | ARTIS STANDARDS |
| Synonyms | Hydroxy Pioglitazone-D4 (M-IV), Hydroxy Pioglitazone-D4 (Major) (M-IV D4) | Simson Pharma Limited, ARTIS STANDARDS |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Identification and Classification
-
Categorize the Waste: Classify this compound as a non-hazardous or potentially hazardous chemical waste based on the available SDS and institutional policies. Given the potential hazards of related compounds, it is prudent to handle it as a hazardous chemical waste[1][2].
-
Solid vs. Liquid Waste: Segregate the waste into solid and liquid forms. Solid waste may include contaminated lab supplies such as gloves, wipes, and empty vials. Liquid waste would consist of solutions containing the compound.
Step 2: Waste Segregation and Containment
-
Use Designated Containers: Place all waste materials contaminated with this compound into designated, properly labeled, and leak-proof waste containers[1][3][4].
-
Color-Coding: Follow your institution's color-coding system for waste segregation. Typically, hazardous pharmaceutical waste is collected in black containers, while non-hazardous pharmaceutical waste is placed in blue containers[2][4].
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
Step 3: Labeling
-
Clear and Accurate Labeling: Label the waste container clearly with "Hazardous Chemical Waste," the full chemical name "this compound," the concentration, and the date of accumulation. This is a critical step for ensuring proper handling by waste management personnel[1].
Step 4: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory[5].
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent spills.
Step 5: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain[3][5][6][7]. Sewer disposal of hazardous pharmaceuticals is prohibited by regulations such as the EPA's Subpart P[2].
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration by a licensed facility[2][4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. securewaste.net [securewaste.net]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. buzzrx.com [buzzrx.com]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling Hydroxy Pioglitazone (M-II)-d4
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Storage, and Disposal.
Although the available SDS for Hydroxy Pioglitazone indicates it is not classified as a hazardous substance, it is prudent to handle all APIs with a high degree of caution. The toxicological properties of the deuterated compound are expected to be similar to the parent compound.
Personal Protective Equipment (PPE)
Consistent adherence to PPE protocols is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling Hydroxy Pioglitazone (M-II)-d4.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles.[5] | Protects eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. | Prevents inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for ensuring safety and minimizing contamination risk.
1. Preparation and Engineering Controls:
-
Ensure the work area, typically a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.
-
Verify that the fume hood has adequate airflow.
-
Assemble all necessary equipment and materials before commencing work to minimize movement in and out of the containment area.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within a chemical fume hood or a ventilated enclosure to control potential dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
Close the primary container immediately after use.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent degradation.
-
Label all containers clearly with the compound name, concentration, date, and any relevant hazard information.[6][7]
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste streams.
-
Use designated, clearly labeled, and sealed waste containers.
2. Disposal of Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and disposable lab coats should be placed in a sealed bag and disposed of as chemical waste.
3. Disposal of Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container.
-
Do not pour chemical waste down the drain.[8]
4. Final Disposal:
-
All waste containing this compound must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to these safety and logistical protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Hydroxy Pioglitazone (M-II) - CAS - 101931-00-4 | Axios Research [axios-research.com]
- 4. safetyware.com [safetyware.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
